BMS-654457
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C36H37N5O4 |
|---|---|
Molecular Weight |
603.7 g/mol |
IUPAC Name |
2-[3-[(2S,4R)-6-carbamimidoyl-4-methyl-4-phenyl-2,3-dihydro-1H-quinolin-2-yl]-5-(3-methylbutanoylamino)phenyl]-5-carbamoylbenzoic acid |
InChI |
InChI=1S/C36H37N5O4/c1-20(2)13-32(42)40-26-15-23(27-11-9-22(34(39)43)17-28(27)35(44)45)14-24(16-26)31-19-36(3,25-7-5-4-6-8-25)29-18-21(33(37)38)10-12-30(29)41-31/h4-12,14-18,20,31,41H,13,19H2,1-3H3,(H3,37,38)(H2,39,43)(H,40,42)(H,44,45)/t31-,36+/m0/s1 |
InChI Key |
PDUMJXCNOKHQKH-SVXHESJVSA-N |
Isomeric SMILES |
CC(C)CC(=O)NC1=CC(=CC(=C1)[C@@H]2C[C@](C3=C(N2)C=CC(=C3)C(=N)N)(C)C4=CC=CC=C4)C5=C(C=C(C=C5)C(=O)N)C(=O)O |
Canonical SMILES |
CC(C)CC(=O)NC1=CC(=CC(=C1)C2CC(C3=C(N2)C=CC(=C3)C(=N)N)(C)C4=CC=CC=C4)C5=C(C=C(C=C5)C(=O)N)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
BMS-654457: A Technical Guide to its Mechanism of Action as a Factor XIa Inhibitor
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
BMS-654457 is a potent, selective, and reversible small-molecule inhibitor of Factor XIa (FXIa), a critical serine protease in the intrinsic pathway of the blood coagulation cascade.[1][2][3][4] By directly and competitively binding to FXIa, this compound effectively blocks the amplification of thrombin generation, a key step in thrombus formation. Preclinical data demonstrates its efficacy in preventing arterial thrombosis with a significantly wider therapeutic window compared to traditional anticoagulants, showing minimal impact on hemostasis and bleeding time.[3][5] This technical guide provides an in-depth analysis of the mechanism of action, supported by quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.
Core Mechanism of Action: Direct Inhibition of Factor XIa
The primary mechanism of action of this compound is the direct, competitive, and reversible inhibition of the enzymatic activity of Factor XIa (FXIa).[3] FXIa's role in the coagulation cascade is to activate Factor IX to Factor IXa. This step is a crucial amplification point within the intrinsic pathway. By inhibiting FXIa, this compound effectively attenuates this amplification, leading to reduced thrombin generation and subsequent fibrin clot formation.
This targeted inhibition is specific to the intrinsic pathway, which is believed to be more critical for pathologic thrombosis than for normal hemostasis. This specificity explains the compound's ability to prevent thrombosis while having a limited effect on bleeding time.[3] Unlike broader-spectrum anticoagulants, this compound does not significantly affect the prothrombin time (PT), which measures the extrinsic and common pathways, but does prolong the activated partial thromboplastin time (aPTT), a measure of the intrinsic and common pathways.[3]
Signaling Pathway: The Coagulation Cascade
The following diagram illustrates the intrinsic, extrinsic, and common pathways of the coagulation cascade, highlighting the specific point of inhibition by this compound.
Caption: Inhibition of Factor XIa by this compound within the intrinsic coagulation pathway.
Quantitative Data Summary
The potency and selectivity of this compound have been characterized through various in vitro and in vivo studies. The key quantitative findings are summarized below.
Table 1: In Vitro Potency and Selectivity
| Parameter | Species | Value | Description |
| Kᵢ (FXIa) | Human | 0.2 nM | Inhibition constant for Factor XIa.[1][2][4] |
| Rabbit | 0.42 nM | Inhibition constant for Factor XIa.[1][2][4] | |
| Selectivity | Human/Rabbit | >500-fold | Selectivity for FXIa over other coagulation proteases like Thrombin, FXa, and FVIIa.[1] |
Table 2: In Vivo Antithrombotic Efficacy and Bleeding Risk (Rabbit Model)
| Dose (IV) | Efficacy Endpoint (iCBF*) | Bleeding Endpoint (BT**) |
| 0.37 mg/kg + 0.27 mg/kg/h | 87 ± 10% preservation | 1.2 ± 0.04-fold increase |
| 1.1 mg/kg + 0.8 mg/kg/h | Not specified | 1.33 ± 0.08-fold increase |
*iCBF: Integrated Carotid Blood Flow over 90 min. Data represents preservation compared to vehicle control (16 ± 3%).[3] **BT: Cuticle Bleeding Time. Data represents fold increase over baseline.[3]
Key Experimental Protocols
The following sections detail the methodologies used to generate the quantitative data for this compound.
In Vitro FXIa Inhibition Assay (Chromogenic Substrate)
This assay determines the inhibitory potency (Kᵢ) of a compound against its target enzyme.
-
Principle: The enzymatic activity of purified FXIa is measured by its ability to cleave a synthetic chromogenic substrate, which releases a colored product (p-nitroaniline). The rate of color change is proportional to enzyme activity. The inhibitor's presence reduces this rate.
-
Protocol:
-
Purified human or rabbit Factor XIa is pre-incubated with varying concentrations of this compound in a buffer solution (e.g., Tris-buffered saline, pH 7.4) in a 96-well plate.
-
The enzymatic reaction is initiated by adding a chromogenic substrate specific for FXIa (e.g., S-2366).
-
The absorbance of the colored product is measured over time at 405 nm using a plate reader.
-
The initial reaction rates are calculated for each inhibitor concentration.
-
Data are fitted to the Morrison equation for tight-binding inhibitors or Michaelis-Menten kinetics to determine the mode of inhibition (competitive, non-competitive, etc.) and calculate the Kᵢ value.
-
Ex Vivo Coagulation Assays (aPTT and PT)
These plasma-based assays assess the effect of the inhibitor on the intrinsic (aPTT) and extrinsic (PT) coagulation pathways.
-
Principle: The time to clot formation is measured after initiating coagulation in plasma samples. aPTT is initiated by adding a contact activator and phospholipids, while PT is initiated by adding tissue factor.
-
Protocol:
-
Whole blood is collected from subjects (human, rabbit) into citrate-containing tubes. Plasma is separated by centrifugation.
-
Plasma is incubated with various concentrations of this compound.
-
For aPTT: An intrinsic pathway activator (e.g., silica, ellagic acid) and cephalin are added to the plasma and incubated. Clotting is initiated by adding calcium chloride (CaCl₂).
-
For PT: Thromboplastin (a source of tissue factor and phospholipids) is added to the plasma to initiate clotting.
-
A coagulometer detects the time to fibrin clot formation for both assays.
-
The prolongation of clotting time is correlated with the inhibitor concentration.
-
In Vivo Rabbit Arterial Thrombosis and Bleeding Model
This model evaluates the antithrombotic efficacy and bleeding risk of a compound simultaneously.
Caption: Experimental workflow for the in vivo rabbit thrombosis and bleeding time model.
-
Protocol Details:
-
Thrombosis Model: New Zealand White rabbits are anesthetized. The carotid artery is isolated, and an electromagnetic flow probe is placed to monitor blood flow. Thrombosis is induced by applying a low electrical current to the artery wall, causing endothelial injury and stimulating clot formation.
-
Drug Administration: this compound or vehicle is administered as an intravenous (IV) bolus followed by a continuous IV infusion before the electrical injury.[3]
-
Efficacy Measurement: Carotid blood flow is monitored for 90 minutes. The antithrombotic effect is quantified by calculating the integrated carotid blood flow (iCBF), with higher values indicating greater efficacy.[3]
-
Bleeding Time Model: The effect on hemostasis is assessed using the cuticle bleeding time model. A standardized incision is made in the cuticle of the nail bed, and the time until bleeding stops is recorded. This is measured before and after drug administration to determine the fold-increase in bleeding time.[3][5]
-
Conclusion
This compound is a highly potent and selective inhibitor of Factor XIa, a key enzyme in the intrinsic coagulation pathway. Its mechanism is characterized by direct, competitive, and reversible binding to the FXIa active site. This targeted approach translates to effective antithrombotic activity, as demonstrated in preclinical arterial thrombosis models, while notably sparing normal hemostatic function.[3] The significant separation between its antithrombotic efficacy and its effect on bleeding time suggests a promising safety profile and a wide therapeutic window, positioning FXIa inhibition as a potentially transformative strategy in anticoagulant therapy.[3]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. In vitro, antithrombotic and bleeding time studies of this compound, a small-molecule, reversible and direct inhibitor of factor XIa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | TargetMol [targetmol.com]
- 5. Determination of the Potential Clinical Benefits of Small Molecule Factor XIa Inhibitors in Arterial Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of BMS-654457: A Technical Guide for Researchers
Introduction: BMS-654457 is a potent, reversible, and selective small-molecule inhibitor of Factor XIa (FXIa), a key enzyme in the intrinsic pathway of the coagulation cascade. Its development represents a promising advancement in antithrombotic therapy, with the potential for a wider therapeutic window and reduced bleeding risk compared to traditional anticoagulants. This technical guide provides an in-depth overview of the discovery, mechanism of action, and synthesis of this compound, tailored for researchers, scientists, and professionals in drug development.
Discovery and a New Approach to Anticoagulation
This compound, chemically named (+) 3'-(6-carbamimidoyl-4-methyl-4-phenyl-1,2,3,4-tetrahydro-quinolin-2-yl)-4-carbamoyl-5'-(3-methyl-butyrylamino)-biphenyl-2-carboxylic acid, emerged from research efforts to identify novel anticoagulants with an improved safety profile.[1] The rationale behind targeting FXIa stems from the observation that individuals with a congenital deficiency in Factor XI exhibit a reduced risk of thromboembolic events without experiencing spontaneous bleeding, suggesting that inhibition of FXIa could prevent thrombosis while preserving normal hemostasis.
This compound is a tetrahydroquinoline derivative that acts as a reversible and competitive inhibitor of FXIa.[1] Preclinical studies have demonstrated its efficacy in preventing arterial thrombosis.[1]
Mechanism of Action: Targeting the Intrinsic Coagulation Pathway
This compound exerts its anticoagulant effect by directly binding to the active site of FXIa, thereby preventing the activation of Factor IX to Factor IXa. This interruption of the intrinsic coagulation cascade leads to a reduction in thrombin generation and subsequent fibrin clot formation.
The signaling pathway illustrating the role of FXIa and the inhibitory action of this compound is depicted below:
Caption: Inhibition of Factor XIa by this compound in the intrinsic coagulation cascade.
Quantitative Biological Data
The biological activity of this compound has been characterized through various in vitro and in vivo studies. The key quantitative data are summarized in the tables below for easy comparison.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Species | Value |
| Ki (FXIa) | Human | 0.2 nM |
| Ki (FXIa) | Rabbit | 0.42 nM |
| Selectivity vs. Thrombin | - | >500-fold |
| Selectivity vs. Factor Xa | - | >500-fold |
| Selectivity vs. Factor VIIa | - | >500-fold |
Table 2: In Vitro Anticoagulant Activity of this compound
| Assay | Plasma Source | Effect |
| Activated Partial Thromboplastin Time (aPTT) | Human, Rabbit | Dose-dependent prolongation |
| Prothrombin Time (PT) | Human, Rabbit | No significant change |
| Platelet Aggregation (ADP, Arachidonic Acid, Collagen) | - | No effect |
Table 3: In Vivo Antithrombotic Efficacy of this compound in a Rabbit Model of Electrolytic-Induced Carotid Arterial Thrombosis
| Dose (IV Bolus + Infusion) | Preservation of Integrated Carotid Blood Flow (iCBF) | Bleeding Time (BT) Increase |
| 0.37 mg/kg + 0.27 mg/kg/h | ~90% | 1.2-fold |
| 1.1 mg/kg + 0.8 mg/kg/h | - | 1.33-fold |
Synthesis of this compound: A Proposed Retrosynthetic Approach
While the precise, step-by-step synthesis of this compound is proprietary information, a plausible retrosynthetic analysis based on its chemical structure suggests a convergent synthesis strategy. The molecule can be conceptually disconnected into three key fragments: a substituted tetrahydroquinoline core, a functionalized biphenyl-2-carboxylic acid moiety, and a 3-methylbutyryl side chain.
The logical workflow for the synthesis can be visualized as follows:
Caption: Retrosynthetic analysis of this compound highlighting key synthetic steps.
Detailed Experimental Protocols (Hypothetical)
The following are hypothetical, yet plausible, experimental protocols for the key synthetic transformations involved in the synthesis of this compound, based on established chemical methodologies.
1. Synthesis of the Tetrahydroquinoline Core:
A substituted 2-aryl-4-methyl-4-phenyl-1,2,3,4-tetrahydroquinoline can be synthesized via a multi-component reaction, such as a Povarov-type reaction, involving a substituted aniline, an activated alkene, and a ketone. Subsequent functional group manipulations would be required to install the carbamimidoyl group.
2. Synthesis of the Functionalized Biphenyl-2-Carboxylic Acid Moiety:
This fragment can be constructed using a Suzuki-Miyaura cross-coupling reaction between a suitably substituted arylboronic acid and an aryl halide. The carboxylic acid and amide functionalities would be introduced through standard synthetic transformations.
3. Amide Coupling Reactions:
The final assembly of this compound would involve two sequential amide coupling reactions. The first would attach the 3-methylbutyryl side chain to the biphenyl fragment. The second, and final, coupling would connect the tetrahydroquinoline core to the biphenyl carboxylic acid moiety. Standard peptide coupling reagents such as HATU or EDC/HOBt could be employed for these transformations.
General Amide Coupling Protocol:
To a solution of the carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM) is added the amine (1.1 eq), a coupling agent (e.g., HATU, 1.2 eq), and a non-nucleophilic base (e.g., DIPEA, 2.0 eq). The reaction mixture is stirred at room temperature until completion, as monitored by TLC or LC-MS. The reaction is then quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Conclusion
This compound is a promising new anticoagulant that selectively targets Factor XIa. Its discovery and preclinical development highlight the potential of this novel therapeutic strategy to uncouple antithrombotic efficacy from bleeding risk. The synthesis of this complex molecule likely involves a convergent approach utilizing modern synthetic methodologies such as cross-coupling and amide bond formation reactions. Further research and clinical development will be crucial to fully elucidate the therapeutic potential of this compound.
References
BMS-654457: A Technical Overview of a Selective Factor XIa Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
BMS-654457 is a potent and selective, small-molecule, reversible inhibitor of Factor XIa (FXIa), a key serine protease in the intrinsic pathway of the blood coagulation cascade.[1][2][3] Its targeted inhibition of FXIa has demonstrated efficacy in preclinical models of arterial thrombosis with a potentially wider therapeutic window compared to traditional anticoagulants, suggesting a reduced risk of bleeding.[3] This document provides a comprehensive technical guide on this compound, summarizing its inhibitory activity, selectivity, and the experimental methodologies used for its characterization.
Core Target and Mechanism of Action
The primary molecular target of this compound is Factor XIa (FXIa) .[1][2][3][4] FXIa is a crucial enzyme in the intrinsic coagulation pathway, responsible for the activation of Factor IX to Factor IXa. This step is critical for the amplification of thrombin generation and subsequent fibrin clot formation.[5] this compound acts as a direct, reversible, and competitive inhibitor of FXIa, binding to its active site and preventing the downstream propagation of the coagulation cascade.[3]
Quantitative Pharmacological Data
The inhibitory potency and selectivity of this compound have been characterized through various in vitro assays. The key quantitative data are summarized in the table below.
| Parameter | Species | Value | Method | Reference |
| Inhibition Constant (Ki) | Human FXIa | 0.2 nM | Chromogenic Substrate Assay | [2] |
| Rabbit FXIa | 0.42 nM | Chromogenic Substrate Assay | [2] | |
| Selectivity | Thrombin, FXa, FVIIa | >500-fold | Not Specified | [2] |
| Plasma Clotting Assay | Human & Rabbit | Equipotent aPTT Prolongation | aPTT Assay | [3] |
| Rat & Dog | Less Potent aPTT Prolongation | aPTT Assay | [3] |
Signaling Pathway
This compound exerts its effect by interrupting the intrinsic pathway of the coagulation cascade. The following diagram illustrates the position of FXIa within this pathway and the point of inhibition by this compound.
Experimental Protocols
In Vitro Enzyme Inhibition Assay (Chromogenic Substrate)
Objective: To determine the inhibitory constant (Ki) of this compound against FXIa.
Methodology:
-
Purified human or rabbit Factor XIa is incubated with varying concentrations of this compound in a suitable buffer system.
-
A chromogenic substrate specific for FXIa is added to the reaction mixture.
-
The enzymatic activity of FXIa is measured by monitoring the rate of cleavage of the chromogenic substrate, which results in a color change detectable by a spectrophotometer.
-
Kinetic data are analyzed to determine the mode of inhibition (e.g., competitive, non-competitive) and to calculate the inhibition constant (Ki).[3]
Activated Partial Thromboplastin Time (aPTT) Assay
Objective: To assess the anticoagulant activity of this compound in plasma.
Methodology:
-
Platelet-poor plasma from various species (human, rabbit, rat, dog) is incubated with different concentrations of this compound.
-
An activator of the intrinsic pathway (e.g., silica, ellagic acid) and phospholipids (a partial thromboplastin) are added to the plasma.
-
Calcium chloride is then added to initiate coagulation.
-
The time taken for the formation of a fibrin clot is measured, which is referred to as the activated partial thromboplastin time (aPTT).[3] An extension of the aPTT indicates inhibition of the intrinsic or common coagulation pathways.
In Vivo Arterial Thrombosis Model (Rabbit)
Objective: To evaluate the antithrombotic efficacy of this compound in a living organism.
Methodology:
-
Rabbits are anesthetized, and a section of the carotid artery is isolated.
-
An electrolytic injury is induced to the arterial wall to stimulate thrombus formation.
-
This compound or a vehicle control is administered intravenously as a bolus followed by a continuous infusion.[3]
-
Carotid blood flow is monitored over a defined period (e.g., 90 minutes).
-
The preservation of integrated carotid blood flow is used as a measure of antithrombotic efficacy.[3]
Bleeding Time Assay (Rabbit)
Objective: To assess the effect of this compound on hemostasis.
Methodology:
-
Following the administration of this compound or vehicle, a standardized incision is made in the rabbit's cuticle.
-
The time taken for the bleeding to stop is measured.[3]
-
This assay helps to determine the potential bleeding risk associated with the anticoagulant.
Experimental Workflow Visualization
The following diagram outlines the general workflow for the preclinical evaluation of this compound.
References
- 1. Determination of the Potential Clinical Benefits of Small Molecule Factor XIa Inhibitors in Arterial Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | TargetMol [targetmol.com]
- 3. In vitro, antithrombotic and bleeding time studies of this compound, a small-molecule, reversible and direct inhibitor of factor XIa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent Advances in the Discovery and Development of Factor XI/XIa Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
BMS-654457: A Technical Guide to its Core Pathway Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-654457 is a potent, reversible, and competitive small-molecule inhibitor of Factor XIa (FXIa), a key serine protease in the intrinsic pathway of the coagulation cascade.[1] Preclinical studies have demonstrated its efficacy as an antithrombotic agent with a potentially wider therapeutic window compared to traditional anticoagulants. This technical guide provides a comprehensive overview of the mechanism of action, preclinical data, and the underlying signaling pathway of this compound.
Mechanism of Action: Targeting the Intrinsic Coagulation Pathway
This compound exerts its anticoagulant effect by directly binding to the active site of FXIa, thereby preventing the conversion of its substrate, Factor IX, to its active form, Factor IXa. This targeted inhibition effectively blocks the propagation of the intrinsic coagulation cascade, a critical pathway in the amplification of thrombin generation and the formation of a stable fibrin clot. A key characteristic of this compound is its high selectivity for FXIa, which is crucial for minimizing off-target effects and potentially reducing the bleeding risks associated with broader-acting anticoagulants.[1][2]
The intrinsic pathway is initiated by the contact of blood with a foreign surface, leading to the activation of Factor XII, which in turn activates Factor XI. Activated Factor XI (FXIa) then amplifies the coagulation signal. By specifically inhibiting FXIa, this compound targets a step that is more critical for pathologic thrombus formation than for normal hemostasis. This targeted approach is hypothesized to uncouple the antithrombotic efficacy from a significant increase in bleeding risk.
Below is a diagram illustrating the position of this compound within the intrinsic coagulation pathway.
Quantitative Data
The following tables summarize the key quantitative data available for this compound from preclinical studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Species | Ki (nM) | Selectivity vs. FXIa | Reference |
| Factor XIa | Human | 0.2 | - | [1] |
| Factor XIa | Rabbit | 0.42 | - | [1] |
| Thrombin | Not Specified | >1000 | >5000-fold | [1] |
| Factor Xa | Not Specified | >1000 | >5000-fold | [1] |
| Factor VIIa | Not Specified | >1000 | >5000-fold | [1] |
Table 2: In Vivo Efficacy and Bleeding Profile of this compound in a Rabbit Model of Arterial Thrombosis
| Dose (IV Bolus + Infusion) | Preservation of Integrated Carotid Blood Flow (iCBF) vs. Vehicle | Increase in Cuticle Bleeding Time (BT) vs. Vehicle | Reference |
| 0.37 mg/kg + 0.27 mg/kg/h | 87 ± 10% | 1.2 ± 0.04-fold | [1] |
| 1.1 mg/kg + 0.8 mg/kg/h | Not Reported | 1.33 ± 0.08-fold | [1] |
Experimental Protocols
Detailed, step-by-step experimental protocols for the characterization of this compound are not publicly available. However, based on published literature, the following methodologies were employed.
In Vitro Factor XIa Inhibition Assay (Chromogenic)
-
Principle: This assay measures the ability of this compound to inhibit the enzymatic activity of purified FXIa. The remaining FXIa activity is quantified by the cleavage of a chromogenic substrate, which releases a colored product that can be measured spectrophotometrically.
-
General Procedure:
-
Purified human or rabbit FXIa is incubated with varying concentrations of this compound in a suitable buffer.
-
A chromogenic substrate specific for FXIa is added to initiate the reaction.
-
The rate of color development is monitored over time using a microplate reader at a specific wavelength (e.g., 405 nm).
-
The inhibition constant (Ki) is determined by analyzing the reaction kinetics at different substrate and inhibitor concentrations.
-
Rabbit Model of Electrolytic-Induced Carotid Arterial Thrombosis
-
Objective: To evaluate the in vivo antithrombotic efficacy of this compound.
-
Animal Model: Male New Zealand White rabbits.
-
General Procedure:
-
Rabbits are anesthetized.
-
A carotid artery is surgically exposed.
-
A thrombogenic stimulus is applied to the artery, typically through a controlled electrical current, to induce endothelial injury and subsequent thrombus formation.
-
This compound or vehicle is administered intravenously as a bolus followed by a continuous infusion.
-
Carotid blood flow is monitored continuously to assess the extent of thrombotic occlusion. The preservation of integrated carotid blood flow (iCBF) over a defined period (e.g., 90 minutes) is used as the primary efficacy endpoint.[1]
-
Rabbit Cuticle Bleeding Time (BT) Assay
-
Objective: To assess the effect of this compound on hemostasis.
-
General Procedure:
-
Following the administration of this compound or vehicle, a standardized incision is made in the rabbit's nail cuticle.
-
The time until the cessation of bleeding is measured.
-
The fold-increase in bleeding time relative to the vehicle-treated group is calculated to determine the compound's impact on bleeding.[1]
-
The workflow for a typical preclinical evaluation of an antithrombotic agent like this compound is depicted below.
Pharmacokinetics and Clinical Trial Status
As of the latest available public information, detailed pharmacokinetic data (e.g., half-life, clearance, volume of distribution, and bioavailability) for this compound have not been disclosed. Furthermore, there is no public record of this compound having entered human clinical trials. The development of other FXIa inhibitors is ongoing, but the clinical status of this compound remains unconfirmed.
Conclusion
This compound is a highly potent and selective inhibitor of Factor XIa with demonstrated antithrombotic efficacy in preclinical models. Its mechanism of action, targeting a key amplification step in the intrinsic coagulation pathway, holds the promise of a safer anticoagulant with a reduced bleeding risk. While the lack of publicly available pharmacokinetic and clinical data limits a complete assessment of its therapeutic potential, the preclinical findings suggest that inhibition of FXIa with small molecules like this compound is a promising strategy for the development of novel antithrombotic therapies. Further investigation and disclosure of data will be necessary to fully elucidate the clinical utility of this compound.
References
- 1. In vitro, antithrombotic and bleeding time studies of this compound, a small-molecule, reversible and direct inhibitor of factor XIa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of the Potential Clinical Benefits of Small Molecule Factor XIa Inhibitors in Arterial Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Science of BMS-654457: A Technical Guide to Early Preclinical Research
For Immediate Release
This technical guide provides an in-depth analysis of the early preclinical studies on BMS-654457, a potent and selective, reversible, small-molecule inhibitor of Factor XIa (FXIa). This document is intended for researchers, scientists, and drug development professionals interested in the foundational science of this novel anticoagulant. The guide summarizes key quantitative data, details experimental methodologies, and visualizes the underlying biological pathways and experimental processes.
Core Mechanism of Action: Targeting the Intrinsic Coagulation Cascade
This compound is a tetrahydroquinoline derivative that acts as a direct, reversible, and competitive inhibitor of Factor XIa.[1] FXIa is a critical enzyme in the intrinsic pathway of the coagulation cascade, which is primarily involved in the amplification of thrombin generation and the stabilization of a thrombus. By selectively targeting FXIa, this compound offers a promising therapeutic strategy for preventing thrombosis with a potentially lower risk of bleeding compared to traditional anticoagulants that target downstream factors in the common pathway.[1]
The inhibition of FXIa by this compound disrupts the propagation of the coagulation cascade, thereby reducing the formation of fibrin and preventing the development of occlusive thrombi. This targeted approach is believed to spare the extrinsic pathway, which is essential for initiating hemostasis in response to tissue injury, thus contributing to a wider therapeutic window.[1]
Quantitative Data Summary
The following tables summarize the key quantitative findings from the early preclinical evaluations of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Species | Value | Reference |
| FXIa Inhibition (K_i) | Human | 0.2 nM | [2] |
| Activated Partial Thromboplastin Time (aPTT) Doubling Concentration | Human | Not Reported | [1] |
| aPTT Doubling Concentration | Rabbit | Not Reported | [1] |
| aPTT Doubling Concentration | Rat | Less Potent | [1] |
| aPTT Doubling Concentration | Dog | Less Potent | [1] |
Table 2: In Vivo Antithrombotic Efficacy of this compound in a Rabbit Model of Arterial Thrombosis
| Dose (IV Bolus + Infusion) | Preservation of Integrated Carotid Blood Flow (iCBF, % of control) | Bleeding Time Increase (Fold Change) | Reference |
| Vehicle | 16 ± 3 | - | [1] |
| 0.37 mg/kg + 0.27 mg/kg/h | 87 ± 10 | 1.2 ± 0.04 | [1] |
| 1.1 mg/kg + 0.8 mg/kg/h | Not Reported | 1.33 ± 0.08 | [1] |
Experimental Protocols
In Vitro Assays
Factor XIa Kinetic Studies: Kinetic studies were performed using a chromogenic substrate to determine the inhibitory mechanism of this compound on FXIa. While the specific substrate and detailed buffer conditions are not publicly available, the general protocol for such an assay is as follows:
-
Reagents: Purified human Factor XIa, a specific chromogenic substrate for FXIa, and a suitable buffer (e.g., Tris-based buffer at physiological pH).
-
Procedure: a. Varying concentrations of this compound are pre-incubated with a fixed concentration of FXIa in the reaction buffer. b. The reaction is initiated by the addition of the chromogenic substrate. c. The rate of substrate hydrolysis is monitored by measuring the change in absorbance at a specific wavelength over time using a spectrophotometer. d. Data are analyzed using enzyme kinetic models (e.g., Michaelis-Menten) to determine the inhibition constant (K_i) and the mode of inhibition (e.g., competitive, non-competitive).
Activated Partial Thromboplastin Time (aPTT) Assay: The aPTT assay was used to assess the effect of this compound on the intrinsic and common pathways of coagulation in plasma from different species.
-
Sample Preparation: Platelet-poor plasma is prepared by centrifuging citrated whole blood.
-
Procedure: a. Plasma is incubated with an aPTT reagent (containing a contact activator and phospholipids) and varying concentrations of this compound. b. After a specific incubation period, calcium chloride is added to initiate coagulation. c. The time to clot formation is measured using a coagulometer. d. The concentration of this compound required to double the baseline aPTT is determined.
Platelet Aggregation Assay: To evaluate the effect of this compound on platelet function, platelet aggregation was assessed in response to various agonists.
-
Sample Preparation: Platelet-rich plasma is obtained by gentle centrifugation of whole blood.
-
Procedure: a. Platelet-rich plasma is pre-incubated with this compound or vehicle. b. Agonists such as ADP, arachidonic acid, or collagen are added to induce platelet aggregation. c. The change in light transmittance through the platelet suspension is measured over time using an aggregometer to quantify the extent of platelet aggregation.
In Vivo Models
Rabbit Electrolytic-Induced Carotid Arterial Thrombosis Model: This model was used to evaluate the antithrombotic efficacy of this compound in an arterial setting.
-
Animal Preparation: Male New Zealand White rabbits are anesthetized.
-
Surgical Procedure: The carotid artery is isolated, and a flow probe is placed to monitor blood flow.
-
Thrombus Induction: A small needle electrode is inserted into the carotid artery, and a controlled electrical current is applied to induce endothelial injury and subsequent thrombus formation.
-
Drug Administration: this compound or vehicle is administered as an intravenous bolus followed by a continuous infusion.
-
Efficacy Measurement: Carotid blood flow is monitored for a defined period (e.g., 90 minutes), and the integrated carotid blood flow is calculated as a percentage of the baseline flow to quantify the extent of thrombosis.[1]
Rabbit Cuticle Bleeding Time Model: This model was used to assess the potential bleeding risk associated with this compound.
-
Animal Preparation: Rabbits are anesthetized.
-
Procedure: A standardized incision is made in the cuticle of a toenail.
-
Measurement: The time it takes for the bleeding to stop is measured. The cuticle is blotted with filter paper at regular intervals until no more blood is absorbed.
-
Drug Administration: this compound or vehicle is administered intravenously prior to the incision.
-
Analysis: The bleeding time in the treated group is compared to that of the vehicle-treated group to determine the fold-increase in bleeding time.[1]
Visualizations
Caption: Mechanism of action of this compound in the coagulation cascade.
Caption: Workflow for the rabbit electrolytic-induced carotid arterial thrombosis model.
References
An In-depth Technical Guide to BMS-654457: Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of BMS-654457, a preclinical, small-molecule, reversible, and direct inhibitor of Factor XIa (FXIa). The information presented herein is compiled from publicly available scientific literature and is intended for research and drug development professionals.
Core Compound Information
This compound, also known as (+)-3'-(6-carbamimidoyl-4-methyl-4-phenyl-1,2,3,4-tetrahydro-quinolin-2-yl)-4-carbamoyl-5'-(3-methyl-butyrylamino)-biphenyl-2-carboxylic acid, is a tetrahydroquinoline derivative developed by Bristol-Myers Squibb.[1][2][3] It has been investigated for its potential as an antithrombotic agent.[3]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 3'-((2S,4R)-6-carbamimidoyl-4-methyl-4-phenyl-1,2,3,4-tetrahydroquinolin-2-yl)-4-carbamoyl-5'-(3-methylbutanamido)-[1,1'-biphenyl]-2-carboxylic acid | [4] |
| CAS Number | 1004551-41-0 | [5] |
| Molecular Formula | C36H37N5O4 | [5] |
| Molecular Weight | 603.71 g/mol | [5] |
| Appearance | Solid powder | [4] |
Mechanism of Action
This compound is a potent, reversible, and competitive inhibitor of the serine protease Factor XIa.[1] FXIa is a critical component of the intrinsic pathway of the coagulation cascade.[2] By directly binding to the active site of FXIa, this compound prevents the activation of Factor IX to Factor IXa, thereby inhibiting the downstream amplification of the coagulation cascade that leads to thrombin generation and fibrin clot formation.[2][6] This targeted inhibition of the intrinsic pathway is hypothesized to reduce thrombosis with a lower risk of bleeding compared to anticoagulants that target downstream factors like Factor Xa or thrombin.[1]
The following diagram illustrates the position of Factor XIa in the intrinsic coagulation pathway and the inhibitory action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | TargetMol [targetmol.com]
- 3. Determination of the Potential Clinical Benefits of Small Molecule Factor XIa Inhibitors in Arterial Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adaptation of the Folts and electrolytic methods of arterial thrombosis for the study of anti-thrombotic molecules in small animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
BMS-654457: A Technical Overview of its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-654457 is a potent and selective small-molecule inhibitor of Factor XIa (FXIa), a key enzyme in the intrinsic pathway of the coagulation cascade.[1][2] Identified as a tetrahydroquinoline derivative, this compound has been investigated for its potential as an antithrombotic agent.[3][4] Preclinical studies have demonstrated its ability to prevent arterial thrombosis with a potentially wider therapeutic window compared to traditional anticoagulants, showing limited effects on hemostasis.[1][2] This technical guide provides a comprehensive overview of the biological activity of this compound, detailing its mechanism of action, quantitative in vitro and in vivo data, experimental protocols, and its role in the coagulation signaling pathway.
Mechanism of Action
This compound functions as a reversible and competitive direct inhibitor of Factor XIa.[1][2] By binding to the active site of FXIa, it effectively blocks the downstream amplification of the coagulation cascade. This targeted inhibition of the intrinsic pathway is central to its antithrombotic effect. The high selectivity of this compound for FXIa over other serine proteases in the coagulation cascade, such as thrombin and Factor Xa, is a key feature of its pharmacological profile.[4]
In Vitro Biological Activity
The in vitro activity of this compound has been characterized through various enzymatic and plasma-based assays.
Quantitative In Vitro Data
| Parameter | Species | Value | Selectivity | Reference |
| Ki (Inhibition Constant) | Human FXIa | 0.2 nM | >500-fold vs. Thrombin, FXa, FVIIa | [4] |
| Rabbit FXIa | 0.42 nM | >500-fold vs. Thrombin, FXa, FVIIa | [4] | |
| aPTT Prolongation | Human Plasma | Equipotent to Rabbit | - | [2] |
| Rabbit Plasma | Equipotent to Human | - | [2] | |
| Rat Plasma | Less potent than Human/Rabbit | - | [2] | |
| Dog Plasma | Less potent than Human/Rabbit | - | [2] | |
| Prothrombin Time (PT) | - | No significant change | - | [2] |
| Platelet Aggregation | Rabbit | No effect with ADP, arachidonic acid, or collagen | - | [2][3] |
In Vivo Biological Activity
The antithrombotic efficacy and bleeding risk of this compound have been evaluated in rabbit models.
Quantitative In Vivo Data
| Parameter | Animal Model | Dosage (IV) | Effect | Reference |
| Antithrombotic Efficacy | Rabbit Electrolytic-Induced Carotid Arterial Thrombosis | 0.37 mg/kg + 0.27 mg/kg/h | ~90% preservation of integrated carotid blood flow | [2] |
| Bleeding Time (BT) | Rabbit Cuticle Bleeding Time | 0.37 mg/kg + 0.27 mg/kg/h | 1.2-fold increase | [2] |
| 1.1 mg/kg + 0.8 mg/kg/h | 1.33-fold increase | [2] |
Signaling Pathway
This compound targets the intrinsic pathway of the coagulation cascade. This pathway is initiated by the activation of Factor XII, which then activates Factor XI to FXIa. FXIa, in turn, activates Factor IX, leading to a series of reactions that culminate in the formation of a fibrin clot. By inhibiting FXIa, this compound interrupts this signaling cascade, thereby reducing thrombus formation.
Experimental Protocols
In Vitro FXIa Inhibition Assay (Chromogenic Substrate)
This protocol describes a general method for determining the inhibitory activity of a compound against FXIa using a chromogenic substrate.
1. Reagents and Materials:
-
Purified human Factor XIa
-
Chromogenic substrate for FXIa (e.g., S-2366)
-
Assay buffer (e.g., Tris-buffered saline, pH 7.4, containing BSA)
-
This compound stock solution (in DMSO)
-
96-well microplate
-
Microplate reader
2. Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add a fixed concentration of human FXIa to each well of the microplate.
-
Add the different concentrations of this compound to the wells containing FXIa and incubate for a defined period (e.g., 15 minutes) at 37°C to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding the chromogenic substrate to each well.
-
Monitor the change in absorbance at 405 nm over time using a microplate reader in kinetic mode.
-
The rate of substrate hydrolysis is proportional to the residual FXIa activity.
-
Calculate the percentage of inhibition for each concentration of this compound relative to a vehicle control (DMSO).
-
Determine the IC50 value by fitting the concentration-response data to a suitable model. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, taking into account the substrate concentration and its Km value.
Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT assay is a plasma-based clotting assay used to assess the intrinsic and common pathways of coagulation.
1. Reagents and Materials:
-
Citrated human plasma (platelet-poor)
-
aPTT reagent (containing a contact activator like silica and phospholipids)
-
Calcium chloride (CaCl2) solution
-
This compound stock solution (in DMSO)
-
Coagulometer
2. Procedure:
-
Prepare dilutions of this compound in a suitable buffer or saline.
-
Pre-warm the citrated plasma, aPTT reagent, and CaCl2 solution to 37°C.
-
In a coagulometer cuvette, mix the plasma with the desired concentration of this compound or vehicle control.
-
Add the aPTT reagent to the plasma-inhibitor mixture and incubate for a specified time (e.g., 3-5 minutes) at 37°C. This step activates the contact-dependent factors.
-
Initiate the clotting reaction by adding the pre-warmed CaCl2 solution.
-
The coagulometer automatically measures the time until a fibrin clot is formed.
-
The prolongation of the clotting time in the presence of this compound is a measure of its anticoagulant activity.
In Vivo Rabbit Model of Arterial Thrombosis
This model is used to evaluate the antithrombotic efficacy of this compound in an in vivo setting.
1. Animal Preparation:
-
Male New Zealand White rabbits are used.
-
The animals are anesthetized.
-
The common carotid artery is surgically exposed.
2. Drug Administration:
-
This compound or its vehicle is administered intravenously, often as a bolus followed by a continuous infusion to achieve steady-state plasma concentrations.
3. Thrombosis Induction and Monitoring:
-
An electromagnetic flow probe is placed around the exposed carotid artery to monitor blood flow.
-
Thrombosis is induced by applying a controlled electrical current to the arterial wall, which causes endothelial injury and subsequent thrombus formation.
-
Carotid blood flow is continuously monitored for a defined period (e.g., 90 minutes).
4. Efficacy Endpoint:
-
The primary measure of antithrombotic efficacy is the preservation of integrated carotid blood flow (iCBF) over the monitoring period, expressed as a percentage of the pre-injury flow.
Rabbit Cuticle Bleeding Time Model
This model assesses the effect of this compound on primary hemostasis.
1. Animal and Drug Administration:
-
Rabbits are anesthetized, and this compound or vehicle is administered as in the thrombosis model.
2. Bleeding Induction:
-
A standardized incision is made in the nail cuticle.
3. Measurement:
-
The time from the incision until the cessation of bleeding is measured. This is typically done by gently blotting the emerging blood with filter paper at regular intervals without disturbing the forming clot.
-
The bleeding time is recorded as the time when no more blood is absorbed by the filter paper.
Conclusion
This compound is a highly potent and selective inhibitor of Factor XIa with demonstrated antithrombotic efficacy in preclinical models.[1][2][3][4] Its mechanism of action, focused on the intrinsic coagulation pathway, offers the potential for effective thrombosis prevention with a reduced risk of bleeding compared to broader-spectrum anticoagulants.[2] The data and protocols summarized in this guide provide a comprehensive foundation for researchers and drug development professionals working on novel anticoagulants targeting the contact activation pathway. Further investigation into its pharmacokinetic profile and clinical studies would be necessary to fully elucidate its therapeutic potential.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. In vitro, antithrombotic and bleeding time studies of this compound, a small-molecule, reversible and direct inhibitor of factor XIa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of the Potential Clinical Benefits of Small Molecule Factor XIa Inhibitors in Arterial Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | TargetMol [targetmol.com]
Methodological & Application
Application Notes and Protocols for BMS-654457 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-654457 is a potent, reversible, and selective small-molecule inhibitor of activated Factor XI (FXIa), a serine protease that plays a critical role in the intrinsic pathway of the blood coagulation cascade.[1] While its primary development has focused on antithrombotic therapies, emerging research highlights the expanding role of FXIa in cellular processes beyond coagulation, including inflammation and endothelial barrier dysfunction.[2][3] These findings open new avenues for the application of this compound as a chemical probe in cell culture-based research to investigate the cellular functions of FXIa in various physiological and pathological contexts.
This document provides detailed application notes and protocols for the effective use of this compound in cell culture experiments, including guidelines for handling, determining optimal concentrations, and specific experimental setups to probe FXIa signaling.
Physicochemical Properties and Storage
Proper handling and storage of this compound are crucial for maintaining its stability and activity.
| Property | Data | Reference |
| Molecular Formula | C₃₆H₃₇N₅O₄ | [4] |
| Molecular Weight | 603.71 g/mol | [4] |
| Appearance | Powder | [4] |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) | [4][5] |
| Storage of Powder | Store at -20°C for up to 3 years. | [4] |
| Storage of Solution | Store stock solutions in DMSO at -80°C for up to 1 year. Avoid repeated freeze-thaw cycles. | [4] |
Mechanism of Action: Inhibition of FXIa
Figure 1. Signaling pathway of FXIa-induced endothelial permeability.
Application Notes
Preparation of Stock Solutions
-
Solvent: this compound is soluble in DMSO.[4][5] For cell culture applications, use sterile, anhydrous, cell culture-grade DMSO.
-
Concentration: Prepare a high-concentration stock solution, for example, 10 mM, to minimize the final concentration of DMSO in the cell culture medium.
-
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial.
-
Add the calculated volume of DMSO to the vial to achieve the desired stock concentration (e.g., for a 10 mM stock of a 1 mg sample with MW 603.71, add 165.6 µL of DMSO).
-
Vortex or sonicate briefly until the powder is completely dissolved.
-
Aliquot the stock solution into small, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.[4]
-
Use in Cell Culture
-
DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity or off-target effects. Include a vehicle control (medium with the same final concentration of DMSO) in all experiments.
-
Stability in Media: The stability of small molecules in cell culture media can vary depending on the media composition, pH, temperature, and presence of serum.[7] It is recommended to assess the stability of this compound under your specific experimental conditions, especially for long-term incubations (≥ 24 hours). A protocol for assessing stability is provided below.
-
Working Concentration: The optimal working concentration of this compound will depend on the cell type and the specific assay. Based on data from other small-molecule FXIa inhibitors used in cell-based assays, a starting concentration range of 1-10 µM is recommended for initial experiments.[8] A dose-response experiment should be performed to determine the optimal concentration for your system.
Experimental Protocols
Protocol 1: Determination of Cytotoxicity using MTT Assay
This protocol is to determine the concentration range of this compound that is non-toxic to the cells of interest.
Figure 2. Workflow for MTT cytotoxicity assay.
Materials:
-
Cells of interest (e.g., HUVECs, HAECs)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight.[9]
-
Prepare serial dilutions of this compound in complete medium. A typical concentration range to test would be from 0.1 µM to 100 µM. Also, prepare a vehicle control (medium with the highest concentration of DMSO used) and a no-treatment control.
-
Carefully remove the medium from the cells and replace it with 100 µL of the medium containing the different concentrations of this compound or controls.
-
Incubate the plate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[10]
-
Incubate at room temperature in the dark for at least 2 hours.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the no-treatment control.
Protocol 2: FXIa-Induced Endothelial Cell Permeability Assay (Transwell Assay)
This protocol measures the effect of this compound on FXIa-induced changes in endothelial monolayer permeability.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or Human Aortic Endothelial Cells (HAECs)
-
Transwell inserts (e.g., 0.4 µm pore size for 24-well plates)
-
Fibronectin
-
Complete endothelial cell growth medium
-
Starvation medium (e.g., medium with 0.1% serum)
-
Human activated Factor XI (FXIa)
-
This compound stock solution
-
Horseradish Peroxidase (HRP) or FITC-Dextran
-
Reagents for HRP detection (if applicable)
-
Plate reader
Procedure:
-
Coat Transwell inserts with fibronectin according to the manufacturer's instructions.
-
Seed HUVECs or HAECs onto the coated inserts at a density that will form a confluent monolayer within 2-3 days.[11][12]
-
Culture the cells, changing the medium as needed, until a confluent monolayer is formed. Confluency can be confirmed by microscopy or by measuring transendothelial electrical resistance (TEER).
-
Once confluent, starve the cells in low-serum medium for a few hours.
-
Pre-treat the endothelial monolayers by adding this compound at the desired non-toxic concentration (determined from Protocol 1) or vehicle control (DMSO) to both the upper and lower chambers. Incubate for 1-2 hours.
-
Add FXIa to the upper chamber at a concentration known to induce permeability (e.g., 5 nM).[13] Simultaneously, add a tracer molecule like HRP or FITC-Dextran to the upper chamber.
-
Incubate for a defined period (e.g., 6 hours).[13]
-
At various time points, collect samples from the lower chamber.
-
Measure the amount of the tracer molecule that has passed through the monolayer into the lower chamber using a plate reader.
-
The permeability is inversely proportional to the barrier function. A decrease in tracer passage in the this compound-treated group compared to the FXIa-only group indicates inhibition of FXIa-induced permeability.
Protocol 3: Assessment of this compound Stability in Cell Culture Media
This protocol provides a general method to determine the stability of this compound in your specific cell culture medium using HPLC-MS.
Figure 3. Workflow for assessing compound stability in cell culture media.
Materials:
-
This compound stock solution
-
Cell culture medium (with and without serum)
-
Sterile microcentrifuge tubes or a multi-well plate
-
Incubator (37°C, 5% CO₂)
-
Acetonitrile (HPLC grade) with an internal standard
-
HPLC-MS system
Procedure:
-
Prepare the working solution of this compound by diluting the stock solution in pre-warmed cell culture medium to the final concentration used in your experiments (e.g., 10 µM).[7]
-
Dispense aliquots of the spiked medium into sterile tubes or wells.
-
Immediately collect an aliquot for the time zero (T=0) measurement.[14]
-
Incubate the remaining samples at 37°C in a humidified incubator.
-
At designated time points (e.g., 2, 8, 24, 48 hours), collect aliquots.
-
Process all samples by adding 2-3 volumes of cold acetonitrile containing a suitable internal standard to precipitate proteins and extract the compound.[7]
-
Vortex the samples and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to HPLC vials for analysis.
-
Analyze the concentration of this compound in each sample using a validated HPLC-MS method.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration.
Conclusion
This compound is a valuable tool for investigating the cellular roles of FXIa. By carefully considering its physicochemical properties and implementing robust experimental protocols, researchers can effectively utilize this inhibitor to explore the involvement of FXIa in processes such as endothelial barrier function and inflammation. The protocols provided here serve as a comprehensive guide for the successful application of this compound in a cell culture setting.
References
- 1. In vitro, antithrombotic and bleeding time studies of this compound, a small-molecule, reversible and direct inhibitor of factor XIa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Coagulation factor XI regulates endothelial cell permeability and barrier function in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of coagulation FXI promotes endothelial inflammation and amplifies platelet activation in a nonhuman primate model of hyperlipidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | TargetMol [targetmol.com]
- 5. ptacts.uspto.gov [ptacts.uspto.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. benchchem.com [benchchem.com]
- 8. Effect of factor XI inhibition on tumor cell-induced coagulation activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Analysis of Endothelial Barrier Function In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cellbiologics.net [cellbiologics.net]
- 13. ahajournals.org [ahajournals.org]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for BMS-654457 in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the available preclinical data on BMS-654457, a potent, reversible, and direct inhibitor of Factor XIa (FXIa). The information is intended to guide researchers in designing in vivo studies to evaluate the antithrombotic efficacy and safety profile of this compound.
Mechanism of Action
This compound is a small molecule that competitively inhibits the active site of Factor XIa, a key enzyme in the intrinsic pathway of the coagulation cascade. By blocking FXIa, this compound prevents the downstream amplification of thrombin generation, a critical step in the formation of a stable thrombus. This targeted approach is hypothesized to reduce the risk of thrombosis with a potentially lower impact on hemostasis compared to broader-spectrum anticoagulants.
Signaling Pathway of Factor XIa in Coagulation
Caption: Factor XIa signaling pathway and the inhibitory action of this compound.
In Vivo Dosage Information
Intravenous Dosage in Rabbits
The following table summarizes the intravenous dosages of this compound used in an electrolytic-induced carotid arterial thrombosis model in rabbits[1].
| Animal Model | Administration Route | Bolus Dose (mg/kg) | Infusion Rate (mg/kg/h) | Key Findings | Reference |
| Rabbit (Electrolytic-induced carotid arterial thrombosis) | Intravenous | 0.37 | 0.27 | Produced almost 90% preservation of integrated carotid blood flow. Increased bleeding time by 1.2-fold. | [1] |
| Rabbit (Electrolytic-induced carotid arterial thrombosis) | Intravenous | 1.1 | 0.8 | Increased bleeding time by 1.33-fold. | [1] |
Experimental Protocols
The following protocols are based on the published study utilizing this compound in a rabbit model of thrombosis[1].
Electrolytic-Induced Carotid Arterial Thrombosis Model in Rabbits
This model is used to evaluate the antithrombotic efficacy of a test compound by inducing thrombus formation in the carotid artery through electrical injury.
Materials:
-
This compound
-
Vehicle (specific vehicle for this compound not detailed in the reference, researchers should determine an appropriate vehicle based on the compound's solubility and stability)
-
Anesthetic agents (e.g., ketamine, xylazine)
-
Electromagnetic flow probe
-
Bipolar electrode
-
Constant current source
-
Surgical instruments
Workflow:
Caption: Experimental workflow for the rabbit thrombosis model.
Procedure:
-
Anesthesia: Anesthetize the rabbit using an appropriate anesthetic regimen (e.g., ketamine and xylazine)[1].
-
Surgical Preparation: Surgically expose the carotid artery.
-
Blood Flow Measurement: Place an electromagnetic flow probe around the carotid artery to monitor blood flow continuously.
-
Compound Administration: Administer this compound or vehicle intravenously as a bolus injection followed by a constant infusion[1].
-
Thrombosis Induction: Induce thrombosis by applying a constant electrical current to the arterial wall using a bipolar electrode.
-
Efficacy Endpoint: Monitor and record the integrated carotid blood flow for 90 minutes as a measure of antithrombotic efficacy[1].
-
Safety Endpoint (Bleeding Time): In a separate cohort of animals, perform a cuticle transection to measure bleeding time following compound administration[1].
Data Presentation
The following table summarizes the key in vitro potency data for this compound.
| Species | Assay | Potency |
| Human | Activated Partial Thromboplastin Time (aPTT) | Equipotent to rabbit |
| Rabbit | Activated Partial Thromboplastin Time (aPTT) | Equipotent to human |
| Rat | Activated Partial Thromboplastin Time (aPTT) | Less potent than human and rabbit |
| Dog | Activated Partial Thromboplastin Time (aPTT) | Less potent than human and rabbit |
Important Considerations
-
Species-Specific Potency: As this compound exhibits different potency across species, it is crucial to establish dose-response relationships in the chosen animal model. The lower potency in rats and dogs suggests that higher doses may be required to achieve therapeutic efficacy in these species compared to rabbits[1].
-
Route of Administration: The available data is for intravenous administration. If other routes, such as oral administration, are being considered, extensive pharmacokinetic and pharmacodynamic studies will be necessary to determine bioavailability and appropriate dosing regimens.
-
Vehicle Formulation: A suitable vehicle for this compound should be identified to ensure solubility, stability, and compatibility for in vivo administration.
-
Ethical Considerations: All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for a thorough literature review and consultation with experts in the field. Researchers should independently verify all information and protocols before commencing any experiments.
References
Application Notes and Protocols: BMS-654457
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-654457 is a potent, reversible, and selective small-molecule inhibitor of Factor XIa (FXIa), a key enzyme in the intrinsic pathway of the blood coagulation cascade.[1][2] By targeting FXIa, this compound offers a promising therapeutic strategy for the prevention and treatment of thrombosis with a potentially lower risk of bleeding compared to traditional anticoagulants.[2] These application notes provide detailed information on the solubility, preparation, and handling of this compound for both in vitro and in vivo research applications.
Mechanism of Action
This compound functions as a direct inhibitor of Factor XIa. FXIa is a serine protease that plays a crucial role in the amplification of thrombin generation following the initial activation of the coagulation cascade. By binding to the active site of FXIa, this compound prevents the activation of its downstream substrate, Factor IX, thereby attenuating the propagation of the coagulation cascade and subsequent fibrin clot formation.
Signaling Pathway
The following diagram illustrates the role of Factor XIa in the blood coagulation cascade and the point of inhibition by this compound.
Data Presentation: Solubility and Storage
Precise quantitative solubility data for this compound in common laboratory solvents is not extensively available in public literature. It is recommended to empirically determine the solubility for your specific experimental needs. The following table summarizes the available information on solubility and recommended storage conditions.
| Solvent/Condition | Solubility | Storage Temperature (Powder) | Storage Temperature (In Solvent) |
| DMSO | Soluble (Specific concentration not reported) | -20°C for up to 3 years[1] | -80°C for up to 1 year[1] |
| Ethanol | Information not available | ||
| Water/Aqueous Buffers | Low to negligible | ||
| N,N-dimethylacetamide | Soluble for in vivo formulation[3] |
Experimental Protocols
Preparation of Stock Solutions for In Vitro Assays
For most in vitro applications, such as enzyme kinetics or cell-based assays, it is recommended to prepare a concentrated stock solution of this compound in high-quality, anhydrous Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
-
Vortex mixer
Protocol:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., 37°C) may be applied to aid dissolution, but avoid excessive heat.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term stability.[1]
Note: When preparing working solutions, it is crucial to maintain a low final concentration of DMSO (typically <0.5%) in the assay medium to avoid solvent-induced artifacts.
Preparation of Formulations for In Vivo Studies
The following protocols are based on formulations reported in preclinical studies. The choice of vehicle may depend on the animal model, route of administration, and desired dosing regimen.
Protocol 1: N,N-dimethylacetamide and Dextrose Formulation (Intravenous Administration)
This formulation has been used for intravenous administration in rabbit models.[3]
Materials:
-
This compound powder
-
N,N-dimethylacetamide (DMA)
-
5% Dextrose solution
-
Sterile vials and syringes
-
Vortex mixer
Protocol:
-
Prepare a vehicle solution consisting of 10% N,N-dimethylacetamide and 90% of 5% dextrose solution.
-
Weigh the required amount of this compound.
-
Dissolve the this compound powder in the vehicle solution to achieve the final desired concentration for dosing.
-
Vortex the solution until the compound is completely dissolved.
-
The solution should be prepared fresh before administration.
Protocol 2: Co-Solvent Formulation (General Purpose)
This formulation can be adapted for various animal models and administration routes. An example formulation is provided below.
Materials:
-
This compound powder
-
DMSO
-
PEG300 or PEG400
-
Tween 80
-
Saline or Phosphate-Buffered Saline (PBS)
-
Sterile tubes and syringes
-
Vortex mixer
Protocol:
-
Prepare a stock solution of this compound in DMSO at a high concentration (e.g., 40 mg/mL).
-
In a separate sterile tube, combine the co-solvents. For example, for a final formulation of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline:
-
Add the required volume of the this compound DMSO stock solution.
-
Add the calculated volume of PEG300 and mix well.
-
Add the calculated volume of Tween 80 and mix well.
-
Finally, add the saline or PBS to the final volume and mix thoroughly until a clear solution is obtained.
-
-
This formulation should be prepared fresh for each experiment.
Experimental Workflow and Logical Relationships
The following diagrams illustrate a typical experimental workflow for preparing this compound solutions and the logical relationship of its inhibitory action.
References
Application Notes and Protocols: BMS-654457 in Thrombosis Research
Disclaimer: Initial searches for the applications of BMS-654457 in cancer research did not yield relevant results. The available scientific literature primarily focuses on the role of this compound as a Factor XIa (FXIa) inhibitor for antithrombotic therapy. Therefore, the following application notes and protocols are centered on its established mechanism of action in the context of thrombosis and hemostasis.
Application Notes
1. Introduction
This compound is a potent, reversible, and competitive small-molecule inhibitor of Factor XIa (FXIa), a serine protease that plays a crucial role in the intrinsic pathway of the coagulation cascade.[1][2] Its investigation has been primarily focused on the development of novel antithrombotic therapies with a potentially improved safety profile compared to traditional anticoagulants.[1] By selectively targeting FXIa, this compound aims to reduce the risk of thrombosis with a diminished impact on physiological hemostasis, thereby offering a wider therapeutic window.[1][2]
2. Mechanism of Action
This compound exerts its anticoagulant effect by directly binding to the active site of FXIa, thereby preventing the activation of its downstream substrate, Factor IX.[1][3] This inhibition attenuates the amplification of the coagulation cascade, leading to reduced thrombin generation and fibrin clot formation.[3][4] Unlike many conventional anticoagulants, this compound does not affect prothrombin time (PT) but prolongs the activated partial thromboplastin time (aPTT), reflecting its specific action on the intrinsic pathway.[1]
3. Key Research Applications
-
Preclinical Models of Thrombosis: this compound is a valuable tool for studying the role of the intrinsic coagulation pathway in various animal models of arterial and venous thrombosis.[1][5]
-
Structure-Activity Relationship (SAR) Studies: As a well-characterized FXIa inhibitor, it can serve as a reference compound in the discovery and development of new antithrombotic agents.
-
Investigation of Hemostasis and Bleeding: this compound can be utilized to explore the differential contributions of the intrinsic and extrinsic coagulation pathways to hemostasis and to assess the bleeding risk associated with selective FXIa inhibition.[1]
Data Presentation
Table 1: In Vitro and In Vivo Pharmacological Profile of this compound
| Parameter | Species/System | Value/Effect | Reference |
| Mechanism of Action | In vitro kinetic studies | Reversible and competitive inhibitor of FXIa | [1] |
| Plasma aPTT Prolongation | Human and rabbit plasma | Equipotent | [1] |
| Rat and dog plasma | Less potent | [1] | |
| Prothrombin Time (PT) | In vitro | No change | [1] |
| Platelet Aggregation | In vitro (human platelets) | No alteration in response to ADP, arachidonic acid, and collagen | [1][2] |
| Antithrombotic Efficacy (iCBF) | Rabbit arterial thrombosis model | 87 ± 10% preservation of blood flow at 0.37 mg/kg + 0.27 mg/kg/h | [1] |
| Bleeding Time (BT) Increase | Rabbit cuticle bleeding model | 1.2 ± 0.04-fold at 0.37 mg/kg + 0.27 mg/kg/h | [1] |
| 1.33 ± 0.08-fold at 1.1 mg/kg + 0.8 mg/kg/h | [1] |
iCBF: integrated carotid blood flow
Experimental Protocols
Protocol 1: In Vivo Rabbit Model of Electrolytic-Induced Carotid Arterial Thrombosis
This protocol is adapted from studies evaluating the antithrombotic efficacy of this compound.[1]
Objective: To assess the in vivo antithrombotic effect of this compound in a rabbit model of arterial thrombosis.
Materials:
-
New Zealand White rabbits
-
This compound
-
Vehicle control solution
-
Anesthetic agents (e.g., ketamine, xylazine)
-
Surgical instruments
-
Doppler flow probe and flowmeter
-
Constant current stimulator with a fine wire electrode
-
Intravenous infusion pump
Procedure:
-
Animal Preparation: Anesthetize the rabbit and maintain a stable level of anesthesia throughout the experiment. Surgically isolate a segment of the carotid artery.
-
Instrumentation: Place a Doppler flow probe around the exposed carotid artery to monitor blood flow continuously.
-
Drug Administration: Administer a bolus intravenous (IV) dose of this compound or vehicle, followed by a constant IV infusion for the duration of the experiment.
-
Thrombus Induction: Introduce a fine wire electrode into the lumen of the isolated arterial segment and apply a constant electrical current to induce endothelial injury and initiate thrombus formation.
-
Monitoring and Data Collection: Record carotid blood flow for 90 minutes following the initiation of the electrolytic injury.
-
Endpoint Measurement: The primary endpoint is the preservation of integrated carotid blood flow (iCBF) over the 90-minute period, calculated as a percentage of the baseline blood flow before thrombus induction.
-
Bleeding Time Assessment (Optional): In a separate cohort of animals, perform a cuticle bleeding time assay before and after drug administration to assess the hemostatic impact.
Mandatory Visualizations
Caption: The coagulation cascade, highlighting the inhibitory action of this compound on Factor XIa.
Caption: Experimental workflow for the rabbit model of electrolytic-induced carotid arterial thrombosis.
References
- 1. In vitro, antithrombotic and bleeding time studies of this compound, a small-molecule, reversible and direct inhibitor of factor XIa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of the Potential Clinical Benefits of Small Molecule Factor XIa Inhibitors in Arterial Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Discovery and Development of Factor XI/XIa Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Contribution of in vivo models of thrombosis to the discovery and development of novel antithrombotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: BMS-654457 and the Study of Akt Signaling
Initial Assessment: Based on a comprehensive review of available scientific literature, the compound BMS-654457 is consistently identified as a potent and selective small-molecule inhibitor of Factor XIa (FXIa) , a key enzyme in the blood coagulation cascade.[1][2][3][4] Current research indicates its role as an antithrombotic agent.[1][2][3] There is no scientific evidence in the reviewed literature to suggest that this compound is an inhibitor of Akt (Protein Kinase B) or has any direct application in the study of Akt signaling pathways.
Therefore, the creation of detailed application notes and protocols for studying Akt signaling using this compound is not scientifically feasible. The following information is provided to address the user's interest in studying Akt signaling and outlines the general principles, tools, and protocols used in this area of research, without referencing this compound.
General Principles for Studying Akt Signaling with a Validated Inhibitor
For researchers interested in the pharmacological modulation of the Akt signaling pathway, a variety of well-characterized inhibitors are available. These are broadly categorized based on their mechanism of action.
Overview of Akt Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism.[5] Dysregulation of this pathway is a hallmark of many human cancers.[6][7]
The general activation sequence is as follows:
-
Upstream Activation: Growth factors or other stimuli activate receptor tyrosine kinases (RTKs).
-
PI3K Activation: Activated RTKs recruit and activate Phosphoinositide 3-kinase (PI3K).
-
PIP3 Formation: PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).
-
Akt Recruitment and Activation: PIP3 acts as a second messenger, recruiting Akt to the plasma membrane via its Pleckstrin Homology (PH) domain.[7]
-
Full Activation: At the membrane, Akt is phosphorylated at two key sites: Threonine 308 (T308) by PDK1 and Serine 473 (S473) by mTORC2, leading to its full activation.[8]
-
Downstream Signaling: Activated Akt phosphorylates a multitude of downstream substrates, such as GSK3β, FOXO transcription factors, and mTORC1, to exert its diverse cellular effects.
Caption: The canonical PI3K/Akt signaling pathway.
Types of Akt Inhibitors
Several classes of Akt inhibitors have been developed, each with a distinct mechanism.
-
ATP-Competitive Inhibitors: These small molecules bind to the ATP-binding pocket of the Akt kinase domain, preventing catalysis.
-
Allosteric Inhibitors: These inhibitors bind to a site distinct from the active site, typically in a pocket between the PH and kinase domains. This locks Akt in an inactive conformation and prevents its phosphorylation and activation at the plasma membrane.[9]
-
PH Domain Inhibitors: These compounds interfere with the binding of PIP3 to the PH domain, thus preventing the translocation of Akt to the cell membrane.[7]
Caption: Mechanisms of different classes of Akt inhibitors.
Experimental Protocols for Studying Akt Signaling
The following are generalized protocols for assessing the efficacy of a putative Akt inhibitor in a cell-based context.
Protocol 1: Western Blot Analysis of Akt Pathway Phosphorylation
This is the most common method to determine if an inhibitor is blocking the Akt signaling cascade.
Objective: To measure the phosphorylation status of Akt (p-Akt S473, p-Akt T308) and its key downstream targets (e.g., p-GSK3β, p-S6 Ribosomal Protein) in response to inhibitor treatment.
Workflow:
Caption: Standard workflow for Western blot analysis.
Methodology:
-
Cell Culture: Plate cells (e.g., MCF-7, PC-3, or another line with active Akt signaling) in 6-well plates and grow to 70-80% confluency.
-
Serum Starvation: Replace growth media with serum-free media for 12-24 hours to lower basal Akt activity.
-
Inhibitor Treatment: Pre-treat cells with various concentrations of the Akt inhibitor (and a vehicle control, e.g., DMSO) for 1-4 hours.
-
Stimulation: Stimulate the cells with a growth factor (e.g., 100 ng/mL IGF-1 or 50 ng/mL EGF) for 15-30 minutes to robustly activate the Akt pathway.
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
Immunoblotting:
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C (e.g., anti-p-Akt S473, anti-p-GSK3β, anti-total Akt, anti-Actin).
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
-
Analysis: Quantify band intensity and normalize phosphorylated protein levels to total protein and a loading control (e.g., Actin or Tubulin).
Protocol 2: Cell Proliferation Assay
Objective: To determine the effect of Akt inhibition on the growth and viability of cancer cells.
Methodology:
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density (e.g., 3,000-5,000 cells/well).
-
Treatment: After 24 hours, treat cells with a serial dilution of the Akt inhibitor. Include a vehicle control and a positive control (e.g., a known cytotoxic agent).
-
Incubation: Incubate the plates for 48-72 hours.
-
Viability Assessment: Measure cell viability using a colorimetric or fluorometric assay:
-
MTT/XTT Assay: Measures metabolic activity.
-
CellTiter-Glo®: Measures ATP levels, indicative of viable cells.
-
Crystal Violet: Stains total adherent cells.
-
-
Analysis: Plot cell viability against inhibitor concentration and calculate the IC50 (half-maximal inhibitory concentration) value using non-linear regression analysis.
Data Presentation
Quantitative data from these experiments should be summarized for clarity.
Table 1: In Vitro Kinase and Cellular Activity of a Hypothetical Akt Inhibitor
| Assay Type | Target/Cell Line | Endpoint | Result (IC50) |
|---|---|---|---|
| Biochemical Kinase Assay | Recombinant Akt1 | IC50 | 15 nM |
| Biochemical Kinase Assay | Recombinant Akt2 | IC50 | 25 nM |
| Biochemical Kinase Assay | Recombinant Akt3 | IC50 | 30 nM |
| Cellular Phosphorylation Assay | PC-3 Cells (p-Akt S473) | IC50 | 150 nM |
| Cell Proliferation Assay | PC-3 Cells | IC50 | 500 nM |
| Cell Proliferation Assay | MCF-7 Cells | IC50 | 750 nM |
Note: The data presented in this table is purely illustrative and does not represent any real compound.
References
- 1. A Small Molecule Inhibits Akt through Direct Binding to Akt and Preventing Akt Membrane Translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Clinical Development of AKT Inhibitors and Associated Predictive Biomarkers to Guide Patient Treatment in Cancer Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fiercebiotech.com [fiercebiotech.com]
- 5. pharmacytimes.com [pharmacytimes.com]
- 6. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Akt with small molecules and biologics: historical perspective and current status of the patent landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Revolution of Immune Checkpoint Inhibition in Cancer Treatment– Bristol Myers Squibb [bms.com]
- 9. Targeting AKT with the allosteric AKT inhibitor MK-2206 in non-small cell lung cancer cells with acquired resistance to cetuximab - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Analysis of Factor XIa Inhibition by BMS-654457 Using Western Blot
Audience: Researchers, scientists, and drug development professionals.
Introduction
BMS-654457 is a potent, reversible, and selective small-molecule inhibitor of Factor XIa (FXIa), a key serine protease in the intrinsic pathway of the coagulation cascade.[1][2] FXIa plays a crucial role in the amplification of thrombin generation, which is central to thrombus formation.[3][4] Inhibition of FXIa is a promising therapeutic strategy for preventing thrombosis with a potentially lower risk of bleeding compared to traditional anticoagulants.[1][4] Western blotting is a powerful immunodetection technique used to analyze the expression levels of specific proteins in a sample.[5][6][7] This application note provides a detailed protocol for using Western blot to assess the effects of this compound on protein expression in a relevant in vitro cell model. This can be used to confirm the presence of target proteins (e.g., Factor XI) or to investigate potential off-target effects on related signaling pathways.
Principle of the Method
The protocol involves treating a suitable cell line (e.g., a human hepatoma cell line like HepG2, which synthesizes coagulation factors) with varying concentrations of this compound. Following treatment, total cellular proteins are extracted, separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), and transferred to a membrane. The membrane is then probed with a primary antibody specific to a target protein (e.g., Factor XI). A secondary antibody conjugated to an enzyme, such as horseradish peroxidase (HRP), is used to detect the primary antibody. The addition of a chemiluminescent substrate allows for visualization and semi-quantitative analysis of the target protein's expression levels.[7] This allows for the investigation of whether this compound treatment alters the expression levels of key proteins in the coagulation pathway.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the coagulation cascade targeted by this compound and the experimental workflow for the Western blot protocol.
Caption: Coagulation cascade showing the point of inhibition of Factor XIa by this compound.
Caption: Step-by-step experimental workflow for Western blot analysis after this compound treatment.
Experimental Protocols
Part 1: Cell Culture and this compound Treatment
-
Cell Seeding: Seed an appropriate cell line (e.g., HepG2) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Incubation: Culture cells overnight in a humidified incubator at 37°C with 5% CO₂.
-
Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). From this stock, prepare serial dilutions in complete culture medium to achieve the desired final concentrations.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle-only control (medium with the same concentration of DMSO used for the highest drug concentration).[8]
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours). This timing should be optimized based on the target protein's half-life and the specific experimental goals.[8]
Part 2: Protein Extraction and Quantification
-
Cell Washing: After treatment, place the culture plates on ice. Aspirate the medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis: Add ice-cold RIPA (Radioimmunoprecipitation Assay) buffer, freshly supplemented with protease and phosphatase inhibitors, to each well (e.g., 100-150 µL for a 6-well plate).[9][10]
-
Harvesting: Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[7]
-
Incubation & Disruption: Incubate the lysate on ice for 30 minutes with periodic vortexing. If the lysate is viscous due to DNA, sonicate briefly on ice.[7]
-
Centrifugation: Clarify the lysate by centrifuging at ~14,000 x g for 15-20 minutes at 4°C.[5]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a Bicinchoninic Acid (BCA) protein assay.[11][12][13] Follow the manufacturer's protocol, using Bovine Serum Albumin (BSA) as a standard.
Part 3: Western Blotting
-
Sample Preparation: Based on the BCA assay results, dilute the lysates to the same final concentration. Mix an appropriate volume of lysate (typically 20-40 µg of total protein) with 2x Laemmli sample buffer.[7]
-
Denaturation: Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
SDS-PAGE: Load the denatured protein samples and a molecular weight marker into the wells of an SDS-polyacrylamide gel. The gel percentage should be chosen based on the molecular weight of the target protein. Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. A wet or semi-dry transfer system can be used. Ensure the membrane is activated with methanol if using PVDF.
-
Blocking: To prevent non-specific antibody binding, incubate the membrane in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20, TBST) for 1 hour at room temperature with gentle agitation.[6]
-
Primary Antibody Incubation: Dilute the primary antibody (e.g., anti-Factor XI) in the blocking buffer at the recommended concentration. Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (specific to the host species of the primary antibody) diluted in blocking buffer for 1 hour at room temperature.
-
Final Washes: Repeat the washing step (Step 7) to remove unbound secondary antibody.
-
Detection: Prepare the chemiluminescent substrate (e.g., Enhanced Chemiluminescence, ECL) according to the manufacturer's instructions. Incubate the membrane with the substrate for the specified time (typically 1-5 minutes).
-
Imaging: Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.
Data Presentation
Quantitative data from Western blot analysis should be presented clearly. Densitometry analysis of the protein bands can be performed using image analysis software. The intensity of the target protein band should be normalized to a loading control (e.g., β-actin or GAPDH) to account for any variations in protein loading.
Table 1: Example Quantitative Data from Densitometry
| Treatment Group | Normalized Intensity (Target Protein / Loading Control) | Fold Change vs. Vehicle Control |
| Vehicle Control | 1.00 ± 0.08 | 1.0 |
| This compound (1 µM) | 0.95 ± 0.11 | 0.95 |
| This compound (10 µM) | 0.98 ± 0.09 | 0.98 |
| This compound (50 µM) | 1.02 ± 0.12 | 1.02 |
| (Note: Data are hypothetical and for illustrative purposes only. Values are represented as mean ± standard deviation.) |
Table 2: Buffer and Reagent Compositions
| Buffer/Reagent | Components |
| RIPA Lysis Buffer | 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% Sodium Deoxycholate, 0.1% SDS, 1 mM EDTA.[14][15] Add protease/phosphatase inhibitors fresh. |
| 2x Laemmli Buffer | 4% SDS, 20% Glycerol, 10% 2-Mercaptoethanol, 0.004% Bromophenol Blue, 125 mM Tris-HCl (pH 6.8). |
| 10x TBST | 80 g NaCl, 2 g KCl, 30 g Tris base, 10 mL Tween-20. Dissolve in 900 mL dH₂O, adjust pH to 7.4, bring volume to 1 L. |
| Blocking Buffer | 5% (w/v) non-fat dry milk or BSA dissolved in 1x TBST. |
Table 3: Recommended Antibody Dilutions (Starting Points)
| Antibody | Host Species | Recommended Dilution |
| Primary: Anti-Factor XI | Rabbit | 1:1000 |
| Primary: Anti-β-actin (Loading Control) | Mouse | 1:5000 |
| Secondary: Anti-Rabbit IgG (HRP-conjugated) | Goat | 1:2000 - 1:10000 |
| Secondary: Anti-Mouse IgG (HRP-conjugated) | Goat | 1:5000 - 1:20000 |
| (Note: Optimal dilutions must be determined empirically for each antibody and experimental system.) |
References
- 1. In vitro, antithrombotic and bleeding time studies of this compound, a small-molecule, reversible and direct inhibitor of factor XIa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bms.com [bms.com]
- 4. Recent Advances in the Discovery and Development of Factor XI/XIa Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 6. Western blot protocol | Abcam [abcam.com]
- 7. cusabio.com [cusabio.com]
- 8. benchchem.com [benchchem.com]
- 9. assaygenie.com [assaygenie.com]
- 10. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 11. BCA (Bicinchoninic Acid) Protein Assay [bio-protocol.org]
- 12. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]
- 13. qb3.berkeley.edu [qb3.berkeley.edu]
- 14. Buffers Formulations and Protocols | RIPA Buffer Recipe & Preparation | Bio-Techne [bio-techne.com]
- 15. Lysate Preparation: Why is RIPA Buffer Best for Western Blot | Proteintech Group [ptglab.com]
Application Notes and Protocols: High-Throughput Screening for Factor XIa Inhibitors Featuring BMS-654457
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview of the use of BMS-654457, a potent and selective small-molecule inhibitor of Factor XIa (FXIa), in the context of high-throughput screening (HTS) for the discovery of novel antithrombotic agents. This compound serves as a valuable tool compound for assay development, validation, and as a benchmark for newly identified FXIa inhibitors.[1][2][3] The protocols outlined below describe methodologies for identifying and characterizing FXIa inhibitors, leveraging principles of high-throughput screening and established coagulation assays.
Factor XIa is a critical component of the intrinsic pathway of the blood coagulation cascade.[4] Inhibition of FXIa is a promising therapeutic strategy for the prevention and treatment of thrombosis with a potentially lower risk of bleeding compared to traditional anticoagulants.[1][2][3] this compound is a reversible and competitive inhibitor of FXIa.[3]
This compound: A Profile
This compound, with the chemical name (+) 3'-(6-carbamimidoyl-4-methyl-4-phenyl-1,2,3,4-tetrahydro-quinolin-2-yl)-4-carbamoyl-5'-(3-methyl-butyrylamino)-biphenyl-2-carboxylic acid, is a tetrahydroquinoline derivative that selectively targets FXIa.[1][3] Its mechanism of action involves direct, reversible, and competitive binding to the active site of the FXIa enzyme.[3]
In Vitro and In Vivo Activity of this compound
The following tables summarize the key quantitative data regarding the activity of this compound.
Table 1: In Vitro Characterization of this compound
| Parameter | Value | Species/Conditions | Reference |
| FXIa Inhibition (Ki) | 0.4 nM | --- | [4] |
| Activated Partial Thromboplastin Time (aPTT) | Dose-dependent increase | Human and rabbit plasma | [1][3] |
| Prothrombin Time (PT) | No significant change | --- | [3] |
| Platelet Aggregation | No effect | Stimulated with ADP, arachidonic acid, or collagen | [1][3] |
Table 2: In Vivo Antithrombotic Efficacy and Bleeding Risk of this compound in a Rabbit Model
| Dose (IV) | Preservation of Integrated Carotid Blood Flow (iCBF, % control) | Bleeding Time (BT) Increase (fold change) | Reference |
| 0.37 mg/kg + 0.27 mg/kg/h | 87 ± 10 | 1.2 ± 0.04 | [3] |
| 1.1 mg/kg + 0.8 mg/kg/h | --- | 1.33 ± 0.08 | [3] |
High-Throughput Screening for FXIa Inhibitors
The following protocol describes a robust high-throughput screening assay designed to identify novel small-molecule inhibitors of FXIa. The assay is based on a chromogenic substrate that is cleaved by FXIa to produce a colored product, allowing for spectrophotometric quantification of enzyme activity.
Experimental Protocol: Primary HTS Assay - Chromogenic FXIa Inhibition Assay
1. Principle:
This assay measures the ability of test compounds to inhibit the enzymatic activity of purified human FXIa. In the absence of an inhibitor, FXIa cleaves a specific chromogenic substrate, resulting in the release of a chromophore (e.g., p-nitroaniline, pNA), which can be detected by measuring the absorbance at 405 nm. A decrease in the rate of pNA formation is indicative of FXIa inhibition.
2. Materials and Reagents:
-
Purified human Factor XIa (Enzyme Research Laboratories or equivalent)
-
Chromogenic FXIa substrate (e.g., S-2366, DiaPharma)
-
Assay Buffer: Tris-buffered saline (TBS), pH 7.4, containing 0.1% (w/v) bovine serum albumin (BSA)
-
This compound (as a positive control)
-
Dimethyl sulfoxide (DMSO)
-
384-well microplates, clear, flat-bottom
-
Multichannel pipettes or automated liquid handling system
-
Microplate reader with absorbance detection at 405 nm
3. Assay Procedure:
-
Compound Plating:
-
Prepare a stock solution of test compounds and this compound in 100% DMSO.
-
Using an acoustic dispenser or pin tool, transfer a small volume (e.g., 50 nL) of each compound solution to the wells of a 384-well microplate.
-
Include wells with DMSO only (negative control) and this compound at a known inhibitory concentration (positive control).
-
-
Enzyme Addition:
-
Prepare a working solution of human FXIa in assay buffer at a final concentration determined by prior enzyme titration experiments (typically in the low nanomolar range).
-
Add 10 µL of the FXIa solution to each well of the compound plate.
-
Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
-
Substrate Addition and Signal Detection:
-
Prepare a working solution of the chromogenic substrate in assay buffer. The final concentration should be at or near the Km of the enzyme for the substrate.
-
Add 10 µL of the substrate solution to each well to initiate the enzymatic reaction.
-
Immediately place the microplate in a kinetic plate reader and measure the absorbance at 405 nm every 30 seconds for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V0) for each well by determining the slope of the linear portion of the absorbance versus time curve.
-
Normalize the data to the controls:
-
% Inhibition = 100 * (1 - (V0, compound - V0, background) / (V0, DMSO - V0, background))
-
-
Identify "hits" as compounds that exhibit a percent inhibition above a predefined threshold (e.g., >50%).
-
Diagram: High-Throughput Screening Workflow
Caption: Workflow for the primary high-throughput screening of FXIa inhibitors.
Secondary Confirmatory and Mechanistic Assays
Hits identified from the primary HTS should be subjected to secondary assays to confirm their activity, determine their potency (IC50), and elucidate their mechanism of action.
Experimental Protocol: Activated Partial Thromboplastin Time (aPTT) Assay
1. Principle:
The aPTT assay is a plasma-based coagulation assay that measures the time it takes for a clot to form after the addition of a contact activator and calcium. Since FXI is part of the intrinsic pathway, inhibitors of FXIa will prolong the aPTT. This assay confirms the activity of hits in a more physiologically relevant matrix.
2. Materials and Reagents:
-
Pooled normal human plasma
-
aPTT reagent (containing a contact activator like silica or ellagic acid, and phospholipids)
-
Calcium chloride (CaCl2) solution (25 mM)
-
Test compounds and this compound
-
Coagulometer
3. Assay Procedure:
-
Compound Preparation:
-
Prepare serial dilutions of the confirmed hits and this compound in a suitable buffer.
-
-
Assay Performance:
-
Pre-warm the human plasma, aPTT reagent, and CaCl2 solution to 37°C.
-
In a cuvette, mix 50 µL of plasma with 5 µL of the compound dilution (or buffer for control).
-
Incubate the mixture at 37°C for 2 minutes.
-
Add 50 µL of the pre-warmed aPTT reagent and incubate for a specified time (e.g., 3-5 minutes) at 37°C.
-
Initiate the clotting reaction by adding 50 µL of pre-warmed CaCl2 solution.
-
The coagulometer will automatically measure the time to clot formation.
-
-
Data Analysis:
-
Record the clotting time in seconds.
-
Plot the clotting time against the compound concentration to determine the dose-response relationship and calculate the concentration required to double the clotting time (2x aPTT).
-
Mechanism of Action: The Intrinsic Coagulation Pathway
The following diagram illustrates the intrinsic pathway of the coagulation cascade and the point of intervention for FXIa inhibitors like this compound.
Diagram: Intrinsic Coagulation Pathway and Inhibition by this compound
Caption: Inhibition of Factor XIa by this compound within the intrinsic coagulation pathway.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of Factor XIa, making it an indispensable tool for the discovery and development of new antithrombotic agents. The high-throughput screening and secondary assay protocols provided here offer a robust framework for identifying and validating novel FXIa inhibitors. By utilizing this compound as a reference compound, researchers can confidently advance their drug discovery programs in this promising therapeutic area.
References
- 1. Determination of the Potential Clinical Benefits of Small Molecule Factor XIa Inhibitors in Arterial Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. In vitro, antithrombotic and bleeding time studies of this compound, a small-molecule, reversible and direct inhibitor of factor XIa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Discovery and Development of Factor XI/XIa Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Biological Effects of BMS-654457 Using Staining Techniques
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-654457 is a potent, reversible, and selective small-molecule inhibitor of Factor XIa (FXIa), a key enzyme in the intrinsic pathway of the blood coagulation cascade.[1][2][3] Its development represents a promising therapeutic strategy for the prevention and treatment of thrombosis with a potentially lower risk of bleeding compared to traditional anticoagulants.[3] These application notes provide detailed protocols for utilizing immunohistochemistry (IHC) and immunofluorescence (IF) techniques to investigate the biological effects of this compound in preclinical research models. While this compound itself is not directly "stained," these methods are crucial for visualizing and quantifying the downstream consequences of FXIa inhibition on thrombus formation, cellular activation, and related inflammatory processes.
Mechanism of Action and Signaling Pathway
This compound exerts its anticoagulant effect by competitively and reversibly binding to the active site of FXIa.[3] This action prevents the activation of Factor IX to Factor IXa, a critical step in the amplification of thrombin generation.[1][2] By attenuating the intrinsic coagulation pathway, this compound effectively reduces thrombus propagation and stabilization.[2] The coagulation cascade is intricately linked with platelet activation and inflammation, and inhibition of FXIa can modulate these interconnected processes.[1]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Determination of the Potential Clinical Benefits of Small Molecule Factor XIa Inhibitors in Arterial Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro, antithrombotic and bleeding time studies of this compound, a small-molecule, reversible and direct inhibitor of factor XIa - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: BMS-654457 Experimental Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-654457 is a potent, reversible, and selective small-molecule inhibitor of Factor XIa (FXIa), a serine protease that plays a crucial role in the intrinsic pathway of the blood coagulation cascade.[1][2] As a key component in the amplification of thrombin generation, FXIa is a promising therapeutic target for the development of novel antithrombotic agents with a potentially wider therapeutic window and reduced bleeding risk compared to conventional anticoagulants.[2] These application notes provide detailed experimental design considerations, protocols, and quantitative data for the preclinical evaluation of this compound.
Mechanism of Action
This compound is a tetrahydroquinoline derivative that acts as a competitive inhibitor of FXIa.[1][2] By binding to the active site of FXIa, it prevents the activation of Factor IX to Factor IXa, thereby attenuating the propagation of the coagulation cascade and subsequent thrombin generation and fibrin clot formation.[1][3]
Coagulation Cascade and this compound Inhibition
The following diagram illustrates the central role of Factor XIa in the intrinsic pathway of the coagulation cascade and the point of inhibition by this compound.
Data Presentation
In Vitro Activity of this compound
| Parameter | Species | Value | Reference |
| Inhibition of FXIa | - | Reversible and competitive inhibitor | [2] |
| aPTT Prolongation (EC2x) | Human | Equipotent with rabbit | [2] |
| aPTT Prolongation (EC2x) | Rabbit | Equipotent with human | [2] |
| aPTT Prolongation (EC2x) | Rat | Less potent than human/rabbit | [2] |
| aPTT Prolongation (EC2x) | Dog | Less potent than human/rabbit | [2] |
| Prothrombin Time (PT) | - | No change | [2] |
| Platelet Aggregation (ADP) | - | No alteration | [2] |
| Platelet Aggregation (Arachidonic Acid) | - | No alteration | [2] |
| Platelet Aggregation (Collagen) | - | No alteration | [2] |
In Vivo Efficacy and Bleeding Risk of this compound in a Rabbit Model of Arterial Thrombosis
| Dose (IV) | Preservation of Integrated Carotid Blood Flow (iCBF, %) | Bleeding Time (Fold Increase) | Reference |
| Vehicle | 16 ± 3 | - | [2] |
| 0.37 mg/kg + 0.27 mg/kg/h | 87 ± 10 | 1.2 ± 0.04 | [2] |
| 1.1 mg/kg + 0.8 mg/kg/h | - | 1.33 ± 0.08 | [2] |
Experimental Protocols
In Vitro FXIa Inhibition Assay (Chromogenic)
Objective: To determine the inhibitory potency of this compound against Factor XIa.
Materials:
-
Purified human Factor XIa
-
Chromogenic FXIa substrate (e.g., S-2366)
-
Tris-buffered saline (TBS) with 0.1% BSA
-
This compound stock solution in DMSO
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare serial dilutions of this compound in TBS.
-
In a 96-well plate, add this compound dilutions.
-
Add purified human FXIa to each well and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding the chromogenic FXIa substrate.
-
Measure the absorbance at 405 nm every minute for 30 minutes using a microplate reader.
-
Calculate the rate of substrate hydrolysis for each concentration of this compound.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Activated Partial Thromboplastin Time (aPTT) Assay
Objective: To assess the effect of this compound on the intrinsic and common pathways of coagulation.
Materials:
-
Citrated plasma (human, rabbit, rat, or dog)
-
aPTT reagent (containing a contact activator like silica or ellagic acid, and phospholipids)
-
0.025 M Calcium Chloride (CaCl2)
-
Coagulometer
-
Water bath at 37°C
Protocol:
-
Pre-warm the aPTT reagent and CaCl2 solution to 37°C.
-
In a coagulometer cuvette, pipette 100 µL of plasma and incubate for 3 minutes at 37°C.
-
Add 100 µL of the pre-warmed aPTT reagent to the plasma, mix, and incubate for a specified time (e.g., 5 minutes) at 37°C.
-
Add 100 µL of the pre-warmed CaCl2 solution to the cuvette to initiate clotting.
-
The coagulometer will automatically measure the time until clot formation.
-
To test the effect of this compound, spike the plasma with various concentrations of the compound before starting the assay.
Rabbit Electrolytic-Induced Carotid Arterial Thrombosis Model
Objective: To evaluate the in vivo antithrombotic efficacy of this compound.
Materials:
-
Male New Zealand White rabbits
-
Anesthetics (e.g., ketamine and xylazine)
-
Surgical instruments
-
Electromagnetic flow probe
-
Bipolar electrode
-
Constant current source
-
Infusion pump
-
This compound formulated for intravenous administration
Protocol:
-
Anesthetize the rabbit and maintain a stable level of anesthesia throughout the procedure.
-
Surgically expose the carotid artery.
-
Place an electromagnetic flow probe around the artery to monitor blood flow.
-
Administer this compound or vehicle as an intravenous bolus followed by a continuous infusion.
-
Induce thrombosis by applying a constant electrical current (e.g., 4 mA for 3 minutes) to the artery using a bipolar electrode placed distal to the flow probe.
-
Continuously monitor and record carotid blood flow for a defined period (e.g., 90 minutes) to assess the extent of thrombotic occlusion.
-
Calculate the integrated carotid blood flow as a percentage of the pre-thrombosis baseline to determine the antithrombotic efficacy.
Rabbit Cuticle Bleeding Time Assay
Objective: To assess the effect of this compound on hemostasis.
Materials:
-
Anesthetized rabbits from the thrombosis model or a separate cohort
-
Nail clippers
-
Filter paper
-
Stopwatch
Protocol:
-
Following the administration of this compound or vehicle, carefully transect the cuticle of a nail to induce bleeding.
-
Start the stopwatch immediately.
-
Gently blot the drop of blood with filter paper every 30 seconds, without touching the wound.
-
Stop the stopwatch when bleeding ceases, defined as the point when no more blood is absorbed by the filter paper.
-
Express the bleeding time as a fold-increase over the vehicle control.
Conclusion
This compound is a selective FXIa inhibitor with demonstrated antithrombotic efficacy in preclinical models.[1][2] The experimental protocols and data presented in these application notes provide a framework for the continued investigation of this compound and other FXIa inhibitors. Careful consideration of experimental design, including appropriate animal models and in vitro assays, is crucial for elucidating the therapeutic potential and safety profile of this class of anticoagulants.
References
Troubleshooting & Optimization
BMS-654457 not showing expected results
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with BMS-654457, a small-molecule, reversible, and direct inhibitor of Factor XIa (FXIa).[1]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a reversible and competitive inhibitor of Factor XIa (FXIa).[1] It functions by directly binding to the active site of FXIa, thereby preventing its role in the intrinsic pathway of the coagulation cascade.[1][2][3] This inhibition leads to a reduction in thrombin generation and subsequent fibrin clot formation.
Q2: What are the expected in vitro effects of this compound on standard coagulation assays?
In vitro, this compound is expected to prolong the activated partial thromboplastin time (aPTT) without affecting the prothrombin time (PT).[1] This is because the aPTT assay is sensitive to the inhibition of the intrinsic coagulation pathway, where FXIa is a key component, while the PT assay evaluates the extrinsic and common pathways. Additionally, this compound has been shown to not alter platelet aggregation in response to ADP, arachidonic acid, and collagen.[1]
Q3: What is the solubility and stability of this compound?
While specific solubility data is not detailed in the provided search results, as a small molecule inhibitor, it is crucial to consult the manufacturer's datasheet for recommended solvents and storage conditions to ensure compound integrity. Improper storage or dissolution can be a significant source of experimental variability.
Q4: Can this compound be used in animal models?
Yes, this compound has been demonstrated to be effective in in vivo rabbit models of arterial thrombosis.[1] It has shown antithrombotic efficacy with a limited effect on bleeding time, suggesting a wide therapeutic window.[1] Potency has been noted to differ between species, being equipotent in prolonging aPTT in human and rabbit plasma, but less potent in rats and dogs.[1]
Troubleshooting Guide
Issue 1: No or lower than expected prolongation of aPTT.
Q: We are not observing the expected increase in aPTT in our plasma samples after adding this compound. What could be the cause?
A: Several factors could contribute to this issue. Please consider the following troubleshooting steps:
-
Compound Integrity:
-
Improper Storage: Confirm that the compound has been stored according to the manufacturer's instructions to prevent degradation.
-
Incorrect Concentration: Verify the calculations for your dilutions and ensure the final concentration in the assay is correct. Prepare fresh dilutions from a new stock solution.
-
Solubility Issues: Ensure the compound is fully dissolved in the appropriate solvent before adding it to the plasma. Precipitated compound will not be active.
-
-
Reagent Quality:
-
Plasma Quality: Use fresh or properly stored (frozen at -80°C and thawed correctly) platelet-poor plasma. Repeated freeze-thaw cycles can affect coagulation factor activity.
-
aPTT Reagent: Ensure the aPTT reagent is not expired and has been stored and prepared correctly.
-
-
Experimental Protocol:
-
Incubation Time: Ensure you are pre-incubating the plasma with this compound for a sufficient amount of time before initiating the coagulation cascade with the aPTT reagent.
-
Instrument Calibration: Verify that the coagulometer is properly calibrated and functioning correctly.
-
Issue 2: Inconsistent results between experimental repeats.
Q: Our results with this compound are highly variable between experiments. How can we improve reproducibility?
A: Inconsistent results are often due to subtle variations in experimental technique.
-
Standardize Pipetting: Use calibrated pipettes and consistent technique, especially when adding small volumes of the inhibitor or reagents.
-
Consistent Timing: Ensure that incubation times and the timing of reagent addition are identical for all samples in every experiment.
-
Control Samples: Always include positive controls (e.g., another known FXIa inhibitor) and negative controls (vehicle only) in every experimental run to monitor assay performance.
-
Batch-to-Batch Variability: If using different lots of this compound or other reagents, consider potential batch-to-batch differences.
Issue 3: Unexpected effects on other assays.
Q: We are seeing an unexpected effect of this compound in an assay not directly related to coagulation. Is this possible?
A: While this compound is described as a selective FXIa inhibitor, off-target effects are a possibility with any small molecule inhibitor.[4]
-
Target Selectivity: Review literature to see if any off-target activities have been reported for this compound.
-
Assay Interference: The compound itself might interfere with the assay readout (e.g., absorbance, fluorescence). Run appropriate controls, such as testing the compound in the assay system without the biological target.
-
Purity of Compound: Ensure the purity of your this compound stock. Impurities could be responsible for the unexpected activity.
Quantitative Data Summary
| Parameter | Species | Value/Effect | Reference |
| Mechanism of Action | - | Reversible and competitive inhibitor of FXIa | [1] |
| In Vitro Effects | |||
| aPTT | Human, Rabbit | Dose-dependent prolongation | [1] |
| aPTT | Rat, Dog | Less potent prolongation compared to human/rabbit | [1] |
| Prothrombin Time (PT) | - | No change | [1] |
| Platelet Aggregation | - | No alteration in response to ADP, arachidonic acid, collagen | [1] |
| In Vivo Efficacy | |||
| Antithrombotic Effect (iCBF) | Rabbit | ~90% preservation at 0.37 mg/kg + 0.27 mg/kg/h | [1] |
| Bleeding Time (BT) Increase | Rabbit | 1.2-fold at 0.37 mg/kg + 0.27 mg/kg/h | [1] |
| Bleeding Time (BT) Increase | Rabbit | 1.33-fold at 1.1 mg/kg + 0.8 mg/kg/h | [1] |
Visualizations
Caption: Intrinsic coagulation pathway showing the inhibitory action of this compound on FXIa.
References
- 1. In vitro, antithrombotic and bleeding time studies of this compound, a small-molecule, reversible and direct inhibitor of factor XIa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of the Potential Clinical Benefits of Small Molecule Factor XIa Inhibitors in Arterial Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing BMS-654457 Concentration
Welcome to the technical support center for BMS-654457. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the concentration of this compound in your experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, reversible, and selective small-molecule inhibitor of activated Factor XI (FXIa).[1][2] It functions by competitively binding to the active site of FXIa, thereby preventing the conversion of Factor IX to its active form, Factor IXa. This ultimately leads to the inhibition of the intrinsic pathway of the coagulation cascade and a reduction in thrombin generation.
Q2: What is the optimal solvent and storage condition for this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO). For in vitro experiments, it is recommended to prepare a concentrated stock solution in DMSO. For long-term storage, the solid compound should be stored at -20°C. Stock solutions in DMSO can be stored at -20°C, but repeated freeze-thaw cycles should be avoided.
Q3: What is the selectivity profile of this compound?
A3: this compound is highly selective for FXIa. It has been shown to be over 500-fold selective against other related coagulation proteases such as thrombin, Factor Xa (FXa), and Factor VIIa (FVIIa).[2]
Q4: Does this compound affect platelet function?
A4: Studies have shown that this compound does not alter platelet aggregation induced by common agonists such as ADP, arachidonic acid, or collagen.[1] Its effect on thrombin receptor-activating peptide (TRAP)-induced platelet aggregation has not been definitively reported in the available literature.
Troubleshooting Guides
Issue 1: Higher than expected IC50/EC50 values in plasma-based assays.
Possible Cause 1: Plasma Protein Binding
-
Explanation: this compound may bind to plasma proteins, reducing the free concentration of the inhibitor available to interact with FXIa. The extent of plasma protein binding for this compound is not publicly available. High protein binding can lead to a significant discrepancy between the nominal and the effective free concentration of the inhibitor.
-
Troubleshooting Steps:
-
Determine Plasma Protein Binding: If possible, perform an equilibrium dialysis or ultrafiltration assay to determine the fraction of this compound bound to plasma proteins under your experimental conditions.
-
Adjust Concentration: Based on the protein binding data, you may need to use higher nominal concentrations to achieve the desired effective concentration of the free inhibitor.
-
Use Purified Systems: To eliminate the variable of plasma protein binding, consider using a purified system with purified FXIa and its substrate.
-
Possible Cause 2: Inhibitor Instability
-
Explanation: this compound may not be stable in plasma at 37°C for the duration of your assay. Degradation of the inhibitor would lead to a decrease in its effective concentration over time.
-
Troubleshooting Steps:
-
Assess Stability: Perform a time-course experiment to evaluate the stability of this compound in plasma at 37°C. Incubate the compound in plasma for different durations (e.g., 0, 1, 2, 4 hours) and then measure its concentration or inhibitory activity.
-
Minimize Incubation Times: If instability is observed, try to minimize the pre-incubation and incubation times of your assay.
-
Work at Lower Temperatures: If the experimental design allows, consider performing incubations at a lower temperature to reduce degradation, although this may also affect enzyme kinetics.
-
Issue 2: Inconsistent or unexpected results in Activated Partial Thromboplastin Time (aPTT) assays.
Possible Cause 1: Reagent Variability
-
Explanation: Different aPTT reagents have varying sensitivities to FXIa inhibitors. The composition of the activator (e.g., silica, ellagic acid, kaolin) can influence the degree of contact activation and the subsequent inhibitory effect of this compound.
-
Troubleshooting Steps:
-
Standardize Reagents: Use a consistent lot of aPTT reagent throughout your experiments.
-
Test Different Reagents: If you suspect reagent-dependent effects, test a panel of aPTT reagents with different activators to find one that provides a consistent and dose-dependent response to this compound.
-
Consult Manufacturer's Information: Review the manufacturer's specifications for the aPTT reagent to understand its composition and any known interferences.
-
Possible Cause 2: Pre-analytical Variables
-
Explanation: Improper sample collection and handling can significantly impact coagulation assay results. Under-filled blood collection tubes, incorrect anticoagulant-to-blood ratio, or contamination can lead to erroneous aPTT measurements.
-
Troubleshooting Steps:
-
Ensure Proper Blood Collection: Use correctly filled citrated blood collection tubes (typically a 9:1 blood-to-anticoagulant ratio).
-
Handle Plasma Correctly: Prepare platelet-poor plasma by centrifugation according to standard protocols. Avoid hemolysis, as it can affect coagulation times.
-
Maintain Consistent Timing: Perform the aPTT assay within the recommended timeframe after plasma preparation.
-
Issue 3: Suspected Off-Target Effects or Assay Interference.
Possible Cause 1: Interference with Other Coagulation Factors or Pathways
-
Explanation: While this compound is highly selective, at high concentrations, it might exhibit weak inhibition of other proteases in the coagulation cascade, or interfere with the assay components.
-
Troubleshooting Steps:
-
Perform Selectivity Assays: Test the effect of this compound on other purified coagulation enzymes (e.g., thrombin, FXa, FVIIa) at the concentrations used in your experiments.
-
Use Different Assay Formats: If you observe unexpected results in a clot-based assay like the aPTT, try a chromogenic assay that specifically measures FXIa activity. This can help to isolate the effect on the target enzyme.
-
Investigate Lupus Anticoagulant Interference: Direct oral anticoagulants can sometimes interfere with tests for lupus anticoagulant (LA). If your research involves LA testing, be aware that this compound could potentially cause false-positive results. Specialized testing may be required to rule out this interference.
-
Quantitative Data Summary
| Parameter | Value | Species | Reference |
| Ki (FXIa) | 0.2 nM | Human | [2] |
| 0.42 nM | Rabbit | [2] | |
| Selectivity | >500-fold vs. Thrombin, FXa, FVIIa | Human, Rabbit | [2] |
| In Vivo Dose (Rabbit) | 0.37 mg/kg bolus + 0.27 mg/kg/h infusion | Rabbit | [1] |
Experimental Protocols
Protocol 1: Activated Partial Thromboplastin Time (aPTT) Assay
Objective: To determine the effect of this compound on the clotting time of plasma.
Materials:
-
Platelet-poor plasma (human or other species)
-
This compound stock solution in DMSO
-
aPTT reagent (e.g., containing silica or ellagic acid as an activator)
-
25 mM Calcium Chloride (CaCl2) solution
-
Coagulation analyzer or a water bath at 37°C and a stopwatch
-
Appropriate laboratory pipettes and consumables
Procedure:
-
Prepare serial dilutions of this compound in DMSO or an appropriate buffer. Ensure the final DMSO concentration in the plasma is consistent across all samples and does not exceed 1%.
-
Pre-warm the plasma, aPTT reagent, and CaCl2 solution to 37°C.
-
In a coagulometer cuvette or a test tube, mix 50 µL of plasma with a small volume (e.g., 1-5 µL) of the this compound dilution or vehicle control (DMSO).
-
Incubate the plasma-inhibitor mixture for a specified time (e.g., 2-5 minutes) at 37°C.
-
Add 50 µL of the pre-warmed aPTT reagent to the cuvette and incubate for the time recommended by the reagent manufacturer (typically 3-5 minutes) at 37°C. This step initiates the contact activation pathway.
-
Initiate the clotting reaction by adding 50 µL of the pre-warmed 25 mM CaCl2 solution.
-
Simultaneously, start the timer on the coagulation analyzer or the stopwatch.
-
Record the time in seconds for the formation of a fibrin clot.
Protocol 2: Chromogenic Factor XIa Activity Assay
Objective: To directly measure the inhibitory effect of this compound on the enzymatic activity of FXIa.
Materials:
-
Purified human Factor XIa
-
Chromogenic FXIa substrate (e.g., a peptide substrate that releases a chromophore upon cleavage by FXIa)
-
Assay buffer (e.g., Tris-buffered saline with 0.1% BSA, pH 7.4)
-
This compound stock solution in DMSO
-
96-well microplate
-
Microplate reader capable of measuring absorbance at the appropriate wavelength for the chosen substrate
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer. Ensure the final DMSO concentration is consistent across all wells.
-
In a 96-well microplate, add a small volume of the this compound dilution or vehicle control to each well.
-
Add a solution of purified human FXIa to each well to a final concentration that gives a linear rate of substrate cleavage over the desired time course.
-
Incubate the inhibitor and enzyme mixture for a specified pre-incubation time (e.g., 15-30 minutes) at 37°C to allow for binding to reach equilibrium.
-
Initiate the enzymatic reaction by adding the chromogenic FXIa substrate to each well.
-
Immediately place the microplate in a pre-warmed microplate reader and measure the change in absorbance over time (kinetic mode) at the appropriate wavelength (e.g., 405 nm).
-
The rate of the reaction (change in absorbance per unit time) is proportional to the FXIa activity. Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration to determine the IC50 value.
Visualizations
Caption: Intrinsic pathway of the coagulation cascade and the inhibitory action of this compound.
Caption: Experimental workflow for the Activated Partial Thromboplastin Time (aPTT) assay.
Caption: Experimental workflow for the chromogenic Factor XIa activity assay.
References
BMS-654457 stability issues in solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for the effective use of BMS-654457 in your research. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address potential stability issues in solution and ensure the accuracy and reproducibility of your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound solutions.
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results or loss of compound activity. | Degradation of this compound in solution due to improper storage or handling. | - Prepare fresh stock solutions regularly.- Aliquot stock solutions to avoid repeated freeze-thaw cycles.- Store stock solutions at -80°C for long-term stability.[1]- Protect solutions from light by using amber vials or wrapping containers in foil.- Perform a stability test of the compound in your experimental buffer. |
| Precipitation observed in stock solution upon thawing. | The solubility limit of this compound may be exceeded at lower temperatures. | - Thaw the solution slowly at room temperature.- Gently vortex the solution to ensure it is fully dissolved before use.- If precipitation persists, consider preparing a fresh stock solution at a slightly lower concentration. |
| Precipitation or cloudiness when diluting into aqueous buffer. | This compound may have low aqueous solubility, leading to precipitation when the concentration of the organic solvent is reduced. | - Decrease the final concentration of this compound in the aqueous buffer.- Increase the percentage of co-solvent (e.g., DMSO) in the final working solution, ensuring it does not exceed a concentration that affects the assay (typically <0.5%).- Evaluate the effect of pH on solubility and adjust the buffer pH if possible. |
| Color change in the solution. | This may indicate chemical degradation or oxidation of the compound. | - Discard the solution and prepare a fresh stock.- To prevent oxidation, consider purging the headspace of the storage vial with an inert gas like argon or nitrogen before sealing. |
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for this compound?
Proper storage is critical for maintaining the stability of this compound.
| Form | Storage Temperature | Duration |
| Solid (Powder) | -20°C | Up to 3 years[1] |
| In Solvent (e.g., DMSO) | -80°C | Up to 1 year[1] |
2. How should I prepare stock solutions of this compound?
It is recommended to prepare a high-concentration stock solution in an appropriate organic solvent, such as dimethyl sulfoxide (DMSO). For in vivo studies, a vehicle consisting of 10% N-N-dimethylacetamide and 90% of 5% dextrose has been used.
3. Can I subject my this compound stock solution to multiple freeze-thaw cycles?
It is highly recommended to avoid multiple freeze-thaw cycles as this can lead to degradation of the compound and the introduction of moisture into the stock solution. Prepare single-use aliquots of your stock solution to maintain its integrity.
4. What are the likely degradation pathways for this compound?
While specific degradation pathways for this compound have not been extensively published, compounds with a tetrahydroquinoline core can be susceptible to degradation in solution. Potential degradation pathways for small molecules like this compound under forced conditions include:
-
Hydrolysis: Degradation in acidic or basic aqueous solutions.
-
Oxidation: Degradation in the presence of oxidizing agents.
-
Photolysis: Degradation upon exposure to light.
To investigate the stability of this compound in your specific experimental conditions, a forced degradation study is recommended.
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol is designed to assess the stability of this compound under various stress conditions. This can help identify potential degradation products and establish optimal handling and storage procedures.
Materials:
-
This compound
-
HPLC-grade solvents (e.g., DMSO, acetonitrile, water)
-
Acids (e.g., 0.1 M HCl)
-
Bases (e.g., 0.1 M NaOH)
-
Oxidizing agent (e.g., 3% H₂O₂)
-
HPLC system with a UV detector or a mass spectrometer
-
pH meter
-
Photostability chamber
Procedure:
-
Prepare a Stock Solution: Prepare a 1 mg/mL stock solution of this compound in DMSO.
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Incubate an aliquot of the stock solution at 60°C for 24 hours in the dark.
-
Photolytic Degradation: Expose an aliquot of the stock solution to light in a photostability chamber.
-
Sample Analysis: At designated time points (e.g., 0, 4, 8, 24 hours), take a sample from each condition, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
Data Analysis: Analyze the samples by HPLC to determine the percentage of this compound remaining and to detect the formation of any degradation products.
Visualizations
Signaling Pathway
Caption: The coagulation cascade showing the role of Factor XIa and its inhibition by this compound.
Experimental Workflow
Caption: A troubleshooting workflow for addressing stability issues with this compound solutions.
References
Technical Support Center: BMS-654457 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BMS-654457, a potent and selective small-molecule inhibitor of Factor XIa (FXIa).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small-molecule, reversible, and competitive inhibitor of Factor XIa (FXIa).[1] Its primary mechanism of action is the selective inhibition of FXIa, a key enzyme in the intrinsic pathway of the blood coagulation cascade. By inhibiting FXIa, this compound effectively reduces thrombin generation and subsequent fibrin clot formation.
Q2: What are the key in vitro characteristics of this compound?
A2: this compound is a highly potent inhibitor of human and rabbit FXIa. It exhibits over 500-fold selectivity against other coagulation-related proteases such as thrombin, Factor Xa (FXa), and Factor VIIa (FVIIa).[2]
Q3: How does this compound affect standard coagulation assays?
A3: this compound selectively prolongs the activated partial thromboplastin time (aPTT), which assesses the intrinsic and common pathways of coagulation.[1] It does not significantly affect the prothrombin time (PT), which measures the extrinsic and common pathways.[1]
Q4: What are the reported in vivo effects of this compound?
A4: In preclinical rabbit models of arterial thrombosis, intravenous administration of this compound has been shown to be effective in preventing thrombosis.[1] A key advantage of this compound is its ability to produce antithrombotic effects with a minimal increase in bleeding time, suggesting a wider therapeutic window compared to some traditional anticoagulants.[1]
Q5: How should I prepare this compound for in vivo experiments?
A5: A suggested formulation for in vivo administration involves dissolving this compound in a vehicle consisting of DMSO, PEG300, Tween 80, and saline or PBS. A sample preparation method involves initially dissolving the compound in DMSO, followed by the addition of PEG300, Tween 80, and finally the aqueous component.
Troubleshooting Guide
In Vitro Experiments
Issue 1: Inconsistent or lower-than-expected potency in FXIa enzymatic assays.
-
Possible Cause 1: Substrate-dependent inhibition. The inhibitory mechanism of some FXIa inhibitors can be influenced by the substrate used in the assay.
-
Troubleshooting Step: If using a chromogenic substrate, consider validating your findings with a more physiologically relevant substrate like Factor IX (FIX). An ELISA-based assay to detect FIXa generation can be a sensitive alternative.[3]
-
-
Possible Cause 2: Reagent quality or stability. Degradation of FXIa, substrate, or the inhibitor can lead to inaccurate results.
-
Troubleshooting Step: Ensure all reagents are stored correctly and are within their expiration dates. Prepare fresh solutions of this compound for each experiment.
-
-
Possible Cause 3: Assay interference. Components of your assay buffer could be interfering with the inhibitor-enzyme interaction.
-
Troubleshooting Step: Review the composition of your assay buffer. Ensure the pH and ionic strength are optimal for FXIa activity.
-
Issue 2: Unexpected results in aPTT assays.
-
Possible Cause 1: Incorrect plasma handling. The quality of the plasma is critical for reliable aPTT measurements.
-
Troubleshooting Step: Use platelet-poor plasma prepared from properly collected citrated blood (9:1 ratio of blood to citrate).[4] Process samples promptly after collection.
-
-
Possible Cause 2: Reagent variability. Different aPTT reagents can have varying sensitivities to FXIa inhibitors.[5]
-
Troubleshooting Step: Be consistent with the aPTT reagent used across experiments. If you switch reagents, re-validate your assays. Note that some aPTT reagents using silica as a contact activator may show different results compared to those with ellagic acid.
-
-
Possible Cause 3: Presence of interfering substances. Lipemia or hemolysis in the plasma sample can interfere with clot detection.
-
Troubleshooting Step: Visually inspect plasma for turbidity or discoloration. If possible, use fresh, high-quality plasma for your experiments.
-
In Vivo Experiments
Issue 3: Lower-than-expected efficacy in animal models of thrombosis.
-
Possible Cause 1: Suboptimal dosing or administration route. The dose and route of administration are critical for achieving therapeutic concentrations.
-
Possible Cause 2: Poor solubility or stability of the dosing solution. If the compound precipitates out of solution, its bioavailability will be compromised.
-
Troubleshooting Step: Ensure the in vivo formulation is clear and free of precipitates before administration. Prepare the dosing solution fresh for each experiment. Information on preparing a clear solution using co-solvents like DMSO and PEG300 is available from suppliers.
-
-
Possible Cause 3: Animal model variability. The choice of thrombosis model can significantly impact the observed efficacy.
-
Troubleshooting Step: The electrolytic-induced carotid arterial thrombosis model in rabbits has been successfully used to demonstrate the antithrombotic efficacy of this compound.[1] Ensure the surgical procedure and thrombotic stimulus are consistent across animals.
-
Issue 4: Unexpected bleeding in animal models.
-
Possible Cause 1: Supratherapeutic dosing. Although this compound has a wide therapeutic window, very high doses may lead to increased bleeding.
-
Troubleshooting Step: Carefully review and potentially lower the administered dose. At a dose that produced significant antithrombotic effects, this compound only modestly increased bleeding time.[1]
-
-
Possible Cause 2: Concomitant medications or conditions. Other factors could be exacerbating the bleeding risk.
-
Troubleshooting Step: Ensure that the animals are not receiving other medications that could affect hemostasis. Verify that there are no underlying conditions that could predispose them to bleeding.
-
Data Summary
Table 1: In Vitro Potency and Selectivity of this compound
| Target | Species | K_i (nM) | Selectivity vs. FXIa |
| FXIa | Human | 0.2 | - |
| FXIa | Rabbit | 0.42 | - |
| Thrombin | N/A | >100 | >500-fold |
| FXa | N/A | >100 | >500-fold |
| FVIIa | N/A | >100 | >500-fold |
Data compiled from MedChemExpress.[2]
Table 2: In Vivo Efficacy of this compound in a Rabbit Model of Arterial Thrombosis
| Dose (IV bolus + infusion) | Preservation of Integrated Carotid Blood Flow (iCBF, % control) | Bleeding Time Increase (fold) |
| Vehicle | 16 ± 3 | - |
| 0.37 mg/kg + 0.27 mg/kg/h | 87 ± 10 | 1.2 ± 0.04 |
| 1.1 mg/kg + 0.8 mg/kg/h | N/A | 1.33 ± 0.08 |
Data from Wong et al. (2015).[1]
Experimental Protocols
Protocol 1: Activated Partial Thromboplastin Time (aPTT) Assay
-
Plasma Preparation:
-
Collect whole blood in a tube containing 3.2% sodium citrate (9 parts blood to 1 part citrate).
-
Centrifuge at 1500 x g for 15 minutes to obtain platelet-poor plasma (PPP).
-
-
Assay Procedure (Manual Method):
-
Pre-warm PPP and aPTT reagent (containing a contact activator like silica or ellagic acid) to 37°C.
-
In a test tube, mix 100 µL of PPP with 100 µL of aPTT reagent.
-
Incubate the mixture at 37°C for the time specified by the reagent manufacturer (typically 3-5 minutes).
-
Add 100 µL of pre-warmed 0.025 M calcium chloride to the mixture and simultaneously start a timer.
-
Record the time until clot formation.
-
-
Testing this compound:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Spike the PPP with various concentrations of this compound (ensure the final solvent concentration is low and consistent across all samples, including the vehicle control).
-
Perform the aPTT assay as described above.
-
Protocol 2: Rabbit Model of Electrolytic-Induced Carotid Arterial Thrombosis
-
Animal Preparation:
-
Anesthetize a male New Zealand White rabbit.
-
Isolate a segment of the carotid artery.
-
-
Thrombosis Induction:
-
Apply an electrical current to the carotid artery via a stimulating electrode to induce endothelial injury and thrombus formation.
-
-
Drug Administration:
-
Administer this compound or vehicle as an intravenous bolus followed by a continuous infusion.
-
-
Efficacy Measurement:
-
Monitor carotid blood flow for a set period (e.g., 90 minutes).
-
Calculate the integrated carotid blood flow (iCBF) as a percentage of the control group to determine the antithrombotic efficacy.
-
Visualizations
Caption: Intrinsic coagulation pathway and the inhibitory action of this compound.
Caption: General experimental workflow for this compound evaluation.
Caption: Troubleshooting logic for inconsistent aPTT assay results.
References
- 1. In vitro, antithrombotic and bleeding time studies of this compound, a small-molecule, reversible and direct inhibitor of factor XIa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound | TargetMol [targetmol.com]
BMS-654457 Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential off-target effects of BMS-654457. The information is presented in a question-and-answer format to directly address common issues and questions that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: this compound is a potent, reversible, and competitive inhibitor of Factor XIa (FXIa), a key serine protease in the intrinsic pathway of the coagulation cascade.[1]
Q2: My prothrombin time (PT) assay results are unchanged after treating with this compound. Is this expected?
A2: Yes, this is the expected outcome. This compound selectively inhibits FXIa in the intrinsic pathway. The prothrombin time (PT) assay evaluates the extrinsic and common pathways of coagulation. Therefore, specific inhibition of FXIa by this compound should not affect the PT.[1]
Q3: I am observing a prolongation in my activated partial thromboplastin time (aPTT) assay. Is this an off-target effect?
A3: No, this is the expected on-target effect of this compound. The aPTT assay measures the integrity of the intrinsic and common pathways of the coagulation cascade. By inhibiting FXIa, this compound directly prolongs the aPTT.[1]
Q4: Does this compound affect platelet aggregation?
A4: Based on preclinical studies, this compound does not alter platelet aggregation induced by ADP, arachidonic acid, or collagen.[1] If you observe an effect on platelet aggregation in your experiments, it may be due to other factors in your experimental system.
Q5: Are there any known off-target kinase effects of this compound?
A5: There is no publicly available comprehensive kinase screening data (kinome scan) for this compound. However, it is described as a selective inhibitor of FXIa.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| No change in aPTT after this compound treatment. | Compound inactivity: The compound may have degraded. Incorrect concentration: The concentration of this compound may be too low. Assay issue: Problems with reagents or instrument calibration. | Verify the integrity and concentration of your this compound stock solution. Prepare fresh dilutions and repeat the experiment. Run appropriate positive and negative controls for your aPTT assay. |
| Changes observed in prothrombin time (PT). | Experimental artifact: Contamination of reagents or sample handling errors. Non-specific effects at high concentrations: At very high concentrations, some inhibitors may show reduced selectivity. | Review your experimental protocol for potential sources of error. Perform a dose-response curve to see if the effect is concentration-dependent. Consider testing a different lot of the compound. |
| Unexpected changes in cell viability or morphology. | Solvent toxicity: The vehicle (e.g., DMSO) may be causing cytotoxicity at the concentration used. Off-target effects: Although not documented, high concentrations of any compound can lead to off-target cellular effects. | Run a vehicle-only control to assess the effect of the solvent. Perform a dose-response experiment to determine the cytotoxic concentration of this compound in your specific cell type. |
| Bleeding time is significantly increased in an in vivo model. | On-target effect at high doses: While this compound is designed to have a low bleeding risk, high doses can lead to increased bleeding time.[1] | Review the dosing of this compound in your animal model. Compare the observed bleeding time with that of reference anticoagulants.[1] |
Quantitative Data Summary
Table 1: In Vitro and In Vivo Effects of this compound
| Parameter | Effect of this compound | Reference |
| Factor XIa Inhibition | Reversible and competitive inhibitor | [1] |
| Activated Partial Thromboplastin Time (aPTT) | Increased/Prolonged | [1] |
| Prothrombin Time (PT) | No change | [1] |
| Platelet Aggregation (induced by ADP, arachidonic acid, collagen) | No alteration | [1] |
| Integrated Carotid Blood Flow (in vivo, rabbit model) | Dose-dependent increase | [1] |
| Cuticle Bleeding Time (in vivo, rabbit model) | Minor increase at antithrombotic doses | [1] |
Experimental Protocols
Key Experiment: Assessment of FXIa Inhibition using aPTT Assay
-
Reagent Preparation :
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in buffer.
-
Thaw pooled normal human plasma and aPTT reagent at 37°C.
-
-
Assay Procedure :
-
Pipette 50 µL of plasma into a pre-warmed cuvette.
-
Add 5 µL of the this compound dilution (or vehicle control) and incubate for 2 minutes at 37°C.
-
Add 50 µL of the pre-warmed aPTT reagent and incubate for 3 minutes at 37°C.
-
Initiate the clotting reaction by adding 50 µL of pre-warmed 25 mM CaCl₂.
-
Measure the time to clot formation using a coagulometer.
-
-
Data Analysis :
-
Plot the clotting time (in seconds) against the concentration of this compound.
-
Determine the concentration of this compound that doubles the clotting time of the vehicle control.
-
Visualizations
Caption: Coagulation cascade showing this compound inhibition of FXIa.
Caption: Troubleshooting workflow for this compound experiments.
References
Cell viability problems with BMS-654457
Welcome to the technical support center for BMS-654457. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this selective Factor XIa (FXIa) inhibitor. While this compound is primarily characterized as an anticoagulant with a favorable safety profile, this guide addresses potential cell viability issues that can arise during in vitro studies with small molecule inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
A1: this compound is a reversible and selective inhibitor of Factor XIa (FXIa), a key enzyme in the intrinsic pathway of the coagulation cascade.[1][2][3] By inhibiting FXIa, this compound effectively reduces thrombin generation and thrombus formation. Preclinical studies have demonstrated its antithrombotic efficacy, often with a reduced bleeding risk compared to traditional anticoagulants.[1][3]
Q2: Are there any published reports of this compound causing cytotoxicity or cell viability problems?
A2: Currently, there is a lack of specific published data demonstrating direct cytotoxicity or significant cell viability issues caused by this compound at typical effective concentrations in vitro. Its development has focused on its anticoagulant properties in plasma-based and in vivo models. However, some novel Factor XIa inhibitors have shown indications of cytotoxicity in vitro, suggesting it is a potential consideration for this class of compounds.
Q3: We are observing unexpected cell death in our cultures treated with this compound. What are the potential causes?
A3: Unexpected cell death in the presence of a small molecule inhibitor like this compound can stem from several factors, not necessarily direct compound toxicity. These can include:
-
Solvent Toxicity: The vehicle used to dissolve the compound, most commonly DMSO, can be toxic to cells at higher concentrations.
-
Compound Instability: The inhibitor may be unstable in your specific cell culture medium, leading to the formation of toxic degradation products.
-
Off-Target Effects: At higher concentrations, the compound may interact with unintended cellular targets, leading to cytotoxic effects.
-
Assay Interference: The compound may interfere with the reagents or readout of your cell viability assay, leading to inaccurate results that suggest cell death.
-
Cell Line Specific Sensitivity: Your specific cell line may have a particular sensitivity to this class of compounds.
Troubleshooting Guide: Investigating Cell Viability Issues
If you are encountering unexpected decreases in cell viability when using this compound, follow this step-by-step troubleshooting guide.
Step 1: Rule out Solvent-Related Effects
The most common cause of apparent cytotoxicity is the solvent used to dissolve the inhibitor.
Experimental Protocol: Solvent Titration Control
-
Cell Seeding: Plate your cells at the desired density in a multi-well plate and allow them to adhere overnight.
-
Solvent Dilution Series: Prepare a serial dilution of your solvent (e.g., DMSO) in cell culture medium. The concentration range should match and slightly exceed the concentrations used in your experiments with this compound.
-
Treatment: Replace the medium in your cell plates with the medium containing the solvent dilutions. Include a "no solvent" control.
-
Incubation: Incubate the cells for the same duration as your typical experiment with this compound.
-
Viability Assessment: Perform your standard cell viability assay (e.g., MTT, MTS, CellTiter-Glo®).
-
Analysis: Plot cell viability against the solvent concentration.
Data Interpretation:
| DMSO Concentration | Typical Effect on Cell Viability | Recommendation |
| < 0.1% | Generally well-tolerated by most cell lines. | Ideal target concentration. |
| 0.1% - 0.5% | May cause stress or slight viability reduction in sensitive cell lines. | Acceptable for many cell lines, but validation is crucial. |
| > 0.5% | Often leads to significant cytotoxicity. | Avoid if possible; requires rigorous solvent controls. |
If you observe a dose-dependent decrease in viability with the solvent alone, your primary issue is likely solvent toxicity.
Step 2: Assess Compound Stability and Assay Interference
It is crucial to determine if the compound is stable in your experimental conditions and not interfering with your viability assay.
Experimental Protocol: Acellular Assay Interference Test
-
Plate Setup: In a cell-free multi-well plate, add your cell culture medium.
-
Compound Addition: Add this compound at the same concentrations used in your cellular experiments. Also include wells with solvent only and medium only.
-
Incubation: Incubate the plate under the same conditions (temperature, CO2, duration) as your cell-based experiments.
-
Viability Reagent Addition: Add your cell viability assay reagent (e.g., MTT, MTS, resazurin) to all wells.
-
Readout: Follow the standard protocol for your assay and measure the signal.
Data Interpretation:
| Observation in Acellular Wells | Potential Cause | Next Steps |
| Signal changes in the presence of this compound. | The compound is directly reacting with the assay reagent. | Switch to a different viability assay based on an orthogonal principle (e.g., from a metabolic assay to a membrane integrity assay). |
| No signal change. | Assay interference is unlikely. | Proceed to investigate on-target or off-target cytotoxicity. |
Step 3: Distinguish On-Target vs. Off-Target Effects
If solvent effects and assay interference are ruled out, the observed cell death may be due to the compound's activity. The following workflow can help distinguish between the intended (on-target) effect and unintended (off-target) effects.
Experimental Workflow for Investigating Cytotoxicity
Experimental Protocols:
-
Dose-Response Curve: Perform a cell viability assay with a wide range of this compound concentrations to determine the EC50 for cytotoxicity.
-
Orthogonal Validation: Use a structurally different FXIa inhibitor. If the cytotoxicity is recapitulated, it suggests an on-target effect.
-
Genetic Knockdown/Knockout: Use siRNA or CRISPR to reduce FXIa expression. If this phenocopies the effect of this compound, it strongly indicates an on-target mechanism.
Signaling Pathway and Logical Relationships
Hypothetical Off-Target Signaling Pathway Leading to Apoptosis
While the direct off-targets of this compound are not publicly documented, a hypothetical pathway illustrates how a small molecule inhibitor could inadvertently trigger apoptosis.
Logical Diagram for Identifying Cause of Reduced Cell Viability
This diagram outlines the decision-making process to pinpoint the source of the observed cell viability issues.
References
Technical Support Center: BMS-654457
Welcome to the technical support center for BMS-654457. This resource is designed for researchers, scientists, and drug development professionals to address potential challenges and ensure consistent and reliable results in experiments involving this potent and selective Factor XIa (FXIa) inhibitor.
Troubleshooting Guide
This guide addresses potential issues that may lead to inconsistent results when working with this compound, presented in a question-and-answer format.
Q1: We are observing significant variability in our activated Partial Thromboplastin Time (aPTT) assay results with this compound. What are the potential causes?
A1: Inconsistent aPTT results can arise from several pre-analytical, analytical, and compound-related factors.
-
Pre-analytical Variables:
-
Sample Collection and Handling: Incorrect blood-to-citrate ratios can significantly alter clotting times. Ensure proper tube filling and mixing. Hemolysis, lipemia, or platelet contamination in plasma samples can interfere with the assay. It is recommended that specimens not be obtained after a meal to avoid lipemia.[1] If the patient is receiving heparin, the sample should be drawn at an appropriate time relative to the dosing schedule.[2]
-
Sample Storage: Improper storage of plasma samples can lead to degradation of coagulation factors, affecting aPTT results.
-
-
Analytical Variables:
-
Reagent Variability: Different aPTT reagents have varying sensitivities to coagulation factor deficiencies and inhibitors.[3] It is advisable to use the same lot of reagents for a series of experiments to minimize variability.
-
Instrumentation: Ensure your coagulometer is properly calibrated and maintained. Bubbles on the surface of the test sample can lead to mis-sampling by automated probes.[4]
-
-
Compound-Related Factors:
-
Solubility: Ensure this compound is fully dissolved in the appropriate solvent before adding it to the plasma. Poor solubility can lead to lower effective concentrations and thus, less potent prolongation of aPTT.
-
Interaction with Plasma Proteins: While specific data for this compound is limited, small molecules can bind to plasma proteins, which may affect their free concentration and activity.
-
Q2: Our in vivo thrombosis model results with this compound are not as consistent as expected. What could be the reasons?
A2: In vivo models, particularly in rabbits, are subject to inherent biological and technical variability.
-
Animal-to-Animal Variability: Individual differences in physiology, genetics, and health status of the animals can influence the thrombotic response and the drug's efficacy.
-
Surgical and Technical Factors: The surgical procedure for inducing thrombosis (e.g., electrolytic injury model) requires precision. Variations in vessel exposure, electrode placement, and the extent of injury can lead to inconsistent thrombus formation.[5][6]
-
Drug Formulation and Administration: Ensure the formulation of this compound is prepared consistently. The described vehicle for intravenous administration is 10% N-N-dimethylacetamide in 90% of 5% dextrose.[7] Inconsistent preparation or administration (e.g., bolus vs. continuous infusion) can lead to variable plasma concentrations.
-
Anesthesia: The type and depth of anesthesia can affect hemodynamics and coagulation parameters. Maintaining a consistent anesthetic plane is crucial.
Q3: We are seeing unexpected off-target effects in our cell-based assays. Could this compound be the cause?
A3: While this compound is reported to be a highly selective FXIa inhibitor, off-target effects are a possibility with any small molecule.[7]
-
Tetrahydroquinoline Scaffold: this compound belongs to the tetrahydroquinoline class of compounds. Some derivatives of this scaffold have been reported to interact with other biological targets, including receptors and other enzymes.[3][8][9][10][11]
-
Cell-Based Assay Specifics: The observed effect might be specific to the cell line or the assay conditions. Consider running appropriate controls, including vehicle-only and cells-only, to rule out artifacts. The complexity of cell-based assays can introduce variability.[12]
-
Compound Purity: Ensure the purity of your this compound stock. Impurities from synthesis could have their own biological activities.
Frequently Asked Questions (FAQs)
Q: What is the mechanism of action of this compound?
A: this compound is a small-molecule, reversible, and competitive inhibitor of Factor XIa (FXIa).[2] FXIa is a serine protease that plays a key role in the intrinsic pathway of the coagulation cascade.[13] By inhibiting FXIa, this compound prevents the amplification of thrombin generation, thereby exerting its anticoagulant effect.
Q: What is the recommended solvent and storage for this compound?
A: For in vivo studies in rabbits, this compound has been formulated in 10% N-N-dimethylacetamide and 90% of 5% dextrose solution.[7] For in vitro assays, solubility in appropriate buffers should be confirmed. For storage, it is recommended to store the compound as a powder at -20°C for up to 3 years and in solvent at -80°C for up to 1 year.[5] Always refer to the supplier's datasheet for specific storage recommendations.
Q: Is this compound selective for FXIa?
A: Yes, this compound is reported to be a highly selective inhibitor of FXIa. It has been shown to be over 500-fold selective against other coagulation-related proteases such as thrombin, Factor Xa, and Factor VIIa.[5][7]
Q: What are the expected effects of this compound on standard coagulation assays?
A: this compound prolongs the activated Partial Thromboplastin Time (aPTT) in a dose-dependent manner.[2][14] It does not significantly affect the Prothrombin Time (PT).[2][14]
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Species | Ki (nM) |
| Factor XIa | Human | 0.2 |
| Factor XIa | Rabbit | 0.42 |
Data sourced from MedChemExpress and TargetMol.[5][7]
Table 2: In Vivo Efficacy of this compound in a Rabbit Model of Arterial Thrombosis
| Dose (mg/kg + mg/kg/h) | Preservation of Integrated Carotid Blood Flow (%) |
| Vehicle | 16 ± 3 |
| 0.37 + 0.27 | 87 ± 10 |
Data represents the mean ± standard deviation. Efficacy was measured in an electrolytic-induced carotid arterial thrombosis model in rabbits.[2][14]
Experimental Protocols
Activated Partial Thromboplastin Time (aPTT) Assay
Objective: To measure the effect of this compound on the intrinsic and common pathways of coagulation.
Materials:
-
Citrated platelet-poor plasma (human or rabbit)
-
This compound stock solution (in an appropriate solvent, e.g., DMSO)
-
aPTT reagent (containing a contact activator like silica or kaolin, and phospholipids)
-
Calcium chloride (CaCl2) solution (e.g., 25 mM)
-
Coagulometer
Procedure:
-
Prepare serial dilutions of this compound in the solvent.
-
Pre-warm the plasma, aPTT reagent, and CaCl2 solution to 37°C.
-
Add a small volume of the this compound dilution or vehicle control to the plasma and incubate for a specified time (e.g., 2 minutes) at 37°C.
-
Add the aPTT reagent to the plasma-inhibitor mixture and incubate for the time recommended by the reagent manufacturer (e.g., 3-5 minutes) at 37°C.
-
Initiate clotting by adding the pre-warmed CaCl2 solution.
-
The coagulometer will measure the time until a fibrin clot is formed. This is the aPTT in seconds.
-
Plot the aPTT values against the concentration of this compound.
Rabbit Electrolytic-Induced Carotid Arterial Thrombosis Model
Objective: To evaluate the in vivo antithrombotic efficacy of this compound.
Materials:
-
Male New Zealand White rabbits
-
Anesthetics (e.g., ketamine and xylazine)
-
Surgical instruments
-
Electromagnetic flow probe
-
Bipolar electrode and power source
-
This compound formulation and vehicle
-
Infusion pumps
Procedure:
-
Anesthetize the rabbit and maintain a stable level of anesthesia throughout the experiment.
-
Surgically expose the common carotid artery.
-
Place an electromagnetic flow probe around the artery to monitor blood flow.
-
Administer this compound or vehicle as an intravenous bolus followed by a continuous infusion.
-
After a pre-treatment period (e.g., 30 minutes), induce thrombosis by applying a controlled electrical current (e.g., 4 mA for 3 minutes) to the arterial wall using the bipolar electrode.[6][15]
-
Continuously monitor and record carotid blood flow for a defined period (e.g., 90 minutes) to assess the extent of thrombotic occlusion.
-
At the end of the experiment, the thrombosed arterial segment can be excised and the thrombus weight measured.
Visualizations
Caption: The coagulation cascade and the site of action of this compound.
Caption: Experimental workflow for the aPTT assay.
Caption: Logical troubleshooting workflow for inconsistent results.
References
- 1. A cell-based model of thrombin generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Factor XIa Inhibitor Reversal in Intracranial Hemorrhage: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 4. ema.europa.eu [ema.europa.eu]
- 5. benchchem.com [benchchem.com]
- 6. Adaptation of the Folts and electrolytic methods of arterial thrombosis for the study of anti-thrombotic molecules in small animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Plasma Protein Binding Assay [visikol.com]
- 8. researchgate.net [researchgate.net]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 10. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis | MDPI [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. In vitro, antithrombotic and bleeding time studies of this compound, a small-molecule, reversible and direct inhibitor of factor XIa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Calibration and validation of the rabbit model of electrolytic‐mediated arterial thrombosis against the standard‐of‐care anticoagulant apixaban - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Akt Inhibitors in Cancer Research
An Important Clarification on BMS-654457:
Initial searches for the compound this compound in the context of Akt inhibition have revealed that this molecule is, in fact, a selective, reversible, and competitive inhibitor of Factor XIa (FXIa), a key enzyme in the blood coagulation cascade.[1][2] Its development and preclinical studies have focused on its potential as an antithrombotic agent with a reduced risk of bleeding compared to traditional anticoagulants.[2][3] There is no scientific literature to support the classification of this compound as an Akt inhibitor.
Given this discrepancy, a direct comparison of this compound with Akt inhibitors is not scientifically valid. This guide will therefore focus on a comprehensive comparison of three well-characterized Akt inhibitors currently in clinical development: Ipatasertib (GDC-0068) , Capivasertib (AZD5363) , and MK-2206 . This comparison is designed to provide researchers, scientists, and drug development professionals with the necessary data to make informed decisions for their research.
The PI3K/Akt Signaling Pathway: A Key Target in Oncology
The Phosphoinositide 3-kinase (PI3K)/Akt (also known as Protein Kinase B, PKB) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[4][5] Dysregulation of this pathway, often through mutations in key components like PIK3CA, PTEN, or AKT itself, is a frequent event in a wide range of human cancers, making it a prime target for therapeutic intervention.[4][6]
Caption: The PI3K/Akt signaling pathway and its downstream effectors.
Overview of Compared Akt Inhibitors
This guide focuses on two ATP-competitive inhibitors, Ipatasertib and Capivasertib, and one allosteric inhibitor, MK-2206.
-
Ipatasertib (GDC-0068): An orally bioavailable, ATP-competitive, pan-Akt inhibitor that shows selectivity for all three Akt isoforms.[7][8]
-
Capivasertib (AZD5363): A potent, orally administered, ATP-competitive pan-Akt inhibitor with activity against all three Akt isoforms.[6][9]
-
MK-2206: An orally available, allosteric inhibitor of all three Akt isoforms.[10][11]
Comparative Preclinical Data
The following tables summarize the key preclinical data for Ipatasertib, Capivasertib, and MK-2206, providing a quantitative comparison of their potency and in vitro activity.
Table 1: In Vitro Potency (IC50/Ki)
| Inhibitor | Target | IC50 / Ki (nM) | Assay Type | Reference |
| Ipatasertib | Akt1 | 5 | Cell-free | [12] |
| Akt2 | 19 | Cell-free | [12] | |
| Akt3 | 64 | Cell-free | [12] | |
| Capivasertib | Akt1 | 3 | Cell-free | [6] |
| Akt2 | 7 | Cell-free | [6] | |
| Akt3 | 7 | Cell-free | [6] | |
| MK-2206 | Akt1 | 8 | Cell-free | [13] |
| Akt2 | 12 | Cell-free | [13] | |
| Akt3 | 65 | Cell-free | [13] |
Table 2: In Vitro Cellular Activity
| Inhibitor | Cell Line | Key Mutation(s) | IC50 (µM) | Assay | Reference |
| Ipatasertib | KPL-4 (Breast) | PIK3CA H1047R | ~0.1 | Cell Viability | [14] |
| LNCaP (Prostate) | PTEN null | ~0.5 | Cell Viability | [14] | |
| Capivasertib | BT474c (Breast) | PIK3CA K111N, HER2 amp | < 1 | Cell Viability | [15] |
| LNCaP (Prostate) | PTEN null | < 1 | Cell Viability | [15] | |
| MK-2206 | A2780 (Ovarian) | PTEN wt | ~0.5 | Cell Viability | [16] |
| CNE-2 (Nasopharyngeal) | PIK3CA H1047R | ~3-5 | Cell Viability | [17] |
Mechanism of Action: ATP-Competitive vs. Allosteric Inhibition
The mechanism by which a drug inhibits its target can have significant implications for its specificity, potency, and potential for resistance. Ipatasertib and Capivasertib are ATP-competitive inhibitors, while MK-2206 is an allosteric inhibitor.
Caption: Mechanisms of ATP-competitive and allosteric Akt inhibition.
-
ATP-Competitive Inhibition (Ipatasertib & Capivasertib): These inhibitors bind to the ATP-binding pocket of the Akt kinase domain, directly competing with endogenous ATP. This prevents the transfer of a phosphate group to downstream substrates, thereby blocking signal transduction.[5][18]
-
Allosteric Inhibition (MK-2206): This class of inhibitors binds to a site on the Akt enzyme that is distinct from the ATP-binding pocket, known as an allosteric site. This binding induces a conformational change in the protein that prevents its activation and subsequent phosphorylation of substrates.[10][11][13]
Clinical Development Overview
All three inhibitors have undergone extensive clinical evaluation in various cancer types, both as monotherapies and in combination with other anti-cancer agents.
Table 3: Summary of Clinical Trials
| Inhibitor | Phase | Cancer Type(s) | Combination Therapy | Key Findings / Status | Reference |
| Ipatasertib | Phase III | Metastatic Castration-Resistant Prostate Cancer (mCRPC), Triple-Negative Breast Cancer (TNBC) | Abiraterone, Paclitaxel | Showed some efficacy in biomarker-selected populations (e.g., PTEN-loss).[19] Development appears to have been discontinued.[20] | [4][19][21] |
| Capivasertib | Phase III | HR+/HER2- Breast Cancer | Fulvestrant, Palbociclib, Paclitaxel | Demonstrated significant improvement in progression-free survival in combination with fulvestrant, leading to regulatory submissions.[3][22] | [3][22][23] |
| MK-2206 | Phase II | Breast Cancer, Acute Myeloid Leukemia (AML), Nasopharyngeal Carcinoma | Anastrozole, various chemotherapies | Showed limited monotherapy activity in heavily pre-treated populations.[24][25] Modest target inhibition at tolerable doses was a challenge.[24] | [25][26][27] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the evaluation of kinase inhibitors. Below are generalized methodologies for key assays used in the preclinical assessment of Akt inhibitors.
Generalized Experimental Workflow
Caption: A generalized workflow for the preclinical evaluation of Akt inhibitors.
In Vitro Kinase Assay (e.g., ADP-Glo™)
-
Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of purified Akt isoforms.
-
Principle: This assay quantifies the amount of ADP produced during the kinase reaction. A decrease in ADP production in the presence of the inhibitor indicates enzymatic inhibition.
-
Protocol:
-
In a 384-well plate, add kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).
-
Add serial dilutions of the test inhibitor (e.g., Ipatasertib, Capivasertib, or MK-2206) in DMSO, with a final DMSO concentration kept constant (e.g., <1%).
-
Add a mixture of the recombinant active Akt enzyme (Akt1, Akt2, or Akt3) and a suitable peptide substrate (e.g., GRPRTSSFAEG).
-
Initiate the kinase reaction by adding a fixed concentration of ATP (e.g., 10 µM).
-
Incubate at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™, which converts ADP to ATP and then uses the newly synthesized ATP to produce a luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[28]
-
Western Blot for Phospho-Akt and Downstream Targets
-
Objective: To confirm the on-target effect of the inhibitor in a cellular context by measuring the phosphorylation status of Akt and its downstream effectors.
-
Protocol:
-
Seed cancer cells (e.g., LNCaP, BT474c) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the Akt inhibitor for a specified time (e.g., 2 hours).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Akt (Ser473 and Thr308), total Akt, phospho-GSK3β, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[28]
-
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Objective: To assess the effect of the inhibitor on cancer cell proliferation and viability.
-
Protocol:
-
Seed cells in 96-well plates at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the Akt inhibitor.
-
Incubate for a prolonged period (e.g., 72 or 96 hours).
-
For an MTT assay, add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation. Solubilize the crystals with DMSO or a solubilization buffer and measure absorbance.
-
For a CellTiter-Glo® assay, add the reagent directly to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Measure absorbance or luminescence using a microplate reader.
-
Calculate the percentage of cell viability relative to vehicle-treated control cells and determine the GI50 (concentration for 50% growth inhibition).[13]
-
Conclusion
The development of Akt inhibitors represents a significant effort to target a central node in cancer signaling. While this compound is not an Akt inhibitor, a comparative analysis of true Akt inhibitors like Ipatasertib, Capivasertib, and MK-2206 reveals important distinctions in their mechanisms of action, preclinical potency, and clinical outcomes. Capivasertib has shown considerable promise in late-stage clinical trials, particularly in combination therapies for breast cancer. The varied success of these inhibitors underscores the complexity of targeting the Akt pathway and highlights the importance of patient selection, biomarker development, and rational combination strategies to overcome resistance and maximize therapeutic benefit. The experimental protocols and comparative data presented in this guide are intended to aid researchers in the continued investigation and development of novel cancer therapeutics targeting this critical pathway.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. droracle.ai [droracle.ai]
- 3. cancerresearchhorizons.com [cancerresearchhorizons.com]
- 4. Facebook [cancer.gov]
- 5. researchgate.net [researchgate.net]
- 6. “The emerging role of capivasertib in breast cancer” - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ipatasertib-Akt Inhibitor Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 8. Facebook [cancer.gov]
- 9. Capivasertib (Truqap) - side effects and more | | Breast Cancer Now [breastcancernow.org]
- 10. MK-2206 Causes Growth Suppression and Reduces Neuroendocrine Tumor Marker Production in Medullary Thyroid Cancer through Akt Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Facebook [cancer.gov]
- 12. A First-in-Human Phase I Study of the ATP-Competitive AKT Inhibitor Ipatasertib Demonstrates Robust and Safe Targeting of AKT in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Effects of an oral allosteric AKT inhibitor (MK-2206) on human nasopharyngeal cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 18. What is the mechanism of Capivasertib? [synapse.patsnap.com]
- 19. dovepress.com [dovepress.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. forpatients.roche.com [forpatients.roche.com]
- 22. Capivasertib+Fulvestrant vs Placebo+Fulvestrant as Treatment for Locally Advanced (Inoperable) or Metastatic HR+/HER2− Breast Cancer [astrazenecaclinicaltrials.com]
- 23. Facebook [cancer.gov]
- 24. Preclinical and Early Clinical Evaluation of the Oral AKT Inhibitor, MK-2206, for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Phase II trial of AKT inhibitor MK-2206 in patients with advanced breast cancer who have tumors with PIK3CA or AKT mutations, and/or PTEN loss/PTEN mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Facebook [cancer.gov]
- 27. ClinicalTrials.gov [clinicaltrials.gov]
- 28. benchchem.com [benchchem.com]
A Comparative Guide to BMS-654457 and MK-2206: Targeting Coagulation vs. Cancer Signaling
This guide provides a detailed comparison of two distinct small molecule inhibitors, BMS-654457 and MK-2206, for researchers, scientists, and drug development professionals. It is crucial to note that these compounds target entirely different biological pathways and are therefore indicated for different therapeutic areas. This compound is an inhibitor of Factor XIa, a key component of the coagulation cascade, with potential applications in thrombosis. In contrast, MK-2206 is an allosteric inhibitor of the Akt (Protein Kinase B) signaling pathway, a central regulator of cell growth and survival, with applications in oncology. This document will objectively present the performance, experimental data, and methodologies for each inhibitor within its respective field.
This compound: A Factor XIa Inhibitor for Antithrombotic Therapy
This compound is a reversible and selective small molecule inhibitor of Factor XIa (FXIa), a serine protease that plays a significant role in the intrinsic pathway of blood coagulation.[1][2] By targeting FXIa, this compound aims to prevent thrombosis with a potentially lower risk of bleeding compared to traditional anticoagulants.[3]
Mechanism of Action
This compound acts as a competitive and reversible inhibitor of FXIa.[3] It directly binds to the active site of FXIa, preventing it from activating its downstream substrate, Factor IX. This interruption of the intrinsic coagulation cascade leads to a reduction in thrombin generation and subsequent fibrin clot formation.[1][2]
Quantitative Performance Data
Preclinical studies have demonstrated the potency and efficacy of this compound in inhibiting FXIa and preventing thrombosis.
| Parameter | Value | Species/System | Reference |
| Inhibition Constant (Ki) | Not explicitly stated, but described as a potent inhibitor. | In vitro | [3] |
| Antithrombotic Efficacy (iCBF) | ~90% preservation of integrated carotid blood flow at 0.37 mg/kg + 0.27 mg/kg/h | Rabbit | [3] |
| Effect on aPTT | Dose-dependent prolongation | Human, Rabbit, Rat, Dog | [1][3] |
| Effect on Prothrombin Time (PT) | No change | In vitro | [3] |
| Effect on Bleeding Time (BT) | 1.2-fold increase at an efficacious antithrombotic dose | Rabbit | [3] |
Experimental Protocols
In Vitro FXIa Inhibition Assay:
-
Principle: To determine the inhibitory kinetics of this compound on FXIa activity using a chromogenic substrate.
-
Methodology:
-
Purified human FXIa is incubated with varying concentrations of this compound in a suitable buffer.
-
A chromogenic substrate for FXIa is added to initiate the reaction.
-
The rate of substrate cleavage is measured spectrophotometrically by monitoring the change in absorbance over time.
-
Kinetic parameters (e.g., Ki) are determined by analyzing the reaction rates at different inhibitor and substrate concentrations.[3]
-
Activated Partial Thromboplastin Time (aPTT) Assay:
-
Principle: To assess the effect of this compound on the intrinsic and common pathways of coagulation in plasma.
-
Methodology:
-
Citrated plasma (human or other species) is incubated with this compound.
-
An activator of the contact pathway (e.g., silica) and phospholipids (partial thromboplastin) are added.
-
After a defined incubation period, calcium chloride is added to initiate clot formation.
-
The time taken for a fibrin clot to form is measured.[3]
-
Rabbit Electrolytic-Induced Carotid Arterial Thrombosis Model:
-
Principle: To evaluate the in vivo antithrombotic efficacy of this compound.
-
Methodology:
-
Anesthetized rabbits are administered this compound or a vehicle control intravenously.
-
A small segment of the carotid artery is isolated, and a thrombotic event is induced by applying a low electrical current to the vessel wall, causing endothelial injury.
-
Carotid blood flow is monitored over a period (e.g., 90 minutes) to assess the extent of thrombus formation and vessel occlusion.
-
The integrated carotid blood flow (iCBF) is calculated as a percentage of the baseline flow to quantify antithrombotic efficacy.[3]
-
Signaling Pathway Visualization
MK-2206: An Allosteric Akt Inhibitor for Cancer Therapy
MK-2206 is an orally bioavailable, potent, and selective allosteric inhibitor of all three Akt (Akt1, Akt2, and Akt3) isoforms.[4][5][6] The PI3K/Akt pathway is frequently dysregulated in various cancers, making it a key target for therapeutic intervention.[7] MK-2206 has been investigated as a monotherapy and in combination with other anticancer agents in numerous preclinical and clinical studies.[5][8][9][10]
Mechanism of Action
MK-2206 is an allosteric inhibitor that binds to the pleckstrin homology (PH) domain of Akt.[4][11] This binding prevents the translocation of Akt to the cell membrane, a critical step for its activation by upstream kinases like PDK1. By inhibiting Akt phosphorylation at key residues (Threonine 308 and Serine 473), MK-2206 effectively blocks the downstream signaling cascade, leading to the inhibition of cell proliferation, induction of apoptosis, and autophagy in cancer cells.[4][11][12][13]
Quantitative Performance Data
The potency of MK-2206 has been characterized in both cell-free and cell-based assays across various cancer types.
| Parameter | Value | Species/System | Reference |
| IC50 (Akt1) | 8 nM (cell-free) / 5 nM (Tocris) | In vitro | [4] |
| IC50 (Akt2) | 12 nM (cell-free) | In vitro | [4] |
| IC50 (Akt3) | 65 nM (cell-free) | In vitro | [4] |
| Cell Proliferation IC50 | Low micromolar range (e.g., 3-5 µM in NPC cells) | Human cancer cell lines | [14][15] |
| In vivo Tumor Growth Inhibition | ~60% TGI at 240 mg/kg | A2780 ovarian cancer xenografts | [4][11] |
Experimental Protocols
Western Blot Analysis for Akt Signaling:
-
Principle: To detect the phosphorylation status of Akt and its downstream targets as a measure of pathway inhibition by MK-2206.
-
Methodology:
-
Cancer cells are treated with varying concentrations of MK-2206 for a specified duration.
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).
-
The membrane is probed with primary antibodies specific for phosphorylated Akt (Ser473, Thr308), total Akt, and downstream targets (e.g., p-GSK3β, p-S6).
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies and a chemiluminescent substrate are used for detection.[12][13]
-
Cell Proliferation Assay (e.g., MTT Assay):
-
Principle: To quantify the effect of MK-2206 on the viability and proliferation of cancer cells.
-
Methodology:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of MK-2206 concentrations for a period of 72 to 96 hours.
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for its conversion to formazan by metabolically active cells.
-
The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength to determine the percentage of viable cells relative to an untreated control.[12]
-
Apoptosis Assay (e.g., Annexin V Staining):
-
Principle: To detect and quantify the induction of apoptosis in cells treated with MK-2206.
-
Methodology:
-
Cells are treated with MK-2206 for a designated time (e.g., 24-48 hours).
-
Cells are harvested and washed.
-
Cells are resuspended in a binding buffer and stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in apoptotic cells) and a viability dye like propidium iodide (PI).
-
The stained cells are analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[13]
-
Signaling Pathway Visualization
Summary
This compound and MK-2206 are highly specific inhibitors that serve as valuable tools for researchers in the fields of thrombosis and oncology, respectively.
-
This compound offers a targeted approach to anticoagulation by inhibiting Factor XIa in the intrinsic pathway. Its key features include potent antithrombotic efficacy with a minimal impact on bleeding time in preclinical models, suggesting a favorable safety profile.
-
MK-2206 provides a mechanism to shut down the pro-survival PI3K/Akt signaling pathway. Its allosteric mode of action and selectivity for Akt isoforms make it a critical agent for studying cancer biology and for potential therapeutic strategies, particularly in tumors with activating mutations in the PI3K/Akt pathway.
The distinct mechanisms and targets of these two compounds underscore the importance of selecting the appropriate inhibitor based on the biological question and the specific pathway under investigation. The experimental protocols and data presented in this guide offer a framework for the evaluation and application of these and similar targeted molecular agents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Determination of the Potential Clinical Benefits of Small Molecule Factor XIa Inhibitors in Arterial Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro, antithrombotic and bleeding time studies of this compound, a small-molecule, reversible and direct inhibitor of factor XIa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. MK-2206 - Wikipedia [en.wikipedia.org]
- 6. Mk-2206 | C25H21N5O | CID 24964624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Facebook [cancer.gov]
- 8. Facebook [cancer.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Phase II trial of AKT inhibitor MK-2206 in patients with advanced breast cancer who have tumors with PIK3CA or AKT mutations, and/or PTEN loss/PTEN mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. MK-2206 Causes Growth Suppression and Reduces Neuroendocrine Tumor Marker Production in Medullary Thyroid Cancer through Akt Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The AKT Inhibitor MK-2206 is Cytotoxic in Hepatocarcinoma Cells Displaying Hyperphosphorylated AKT-1 and Synergizes with Conventional Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Preclinical evaluation of the AKT inhibitor MK-2206 in nasopharyngeal carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of an oral allosteric AKT inhibitor (MK-2206) on human nasopharyngeal cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the New Wave of Anticoagulation: A Comparative Guide to Small-Molecule Factor XIa Inhibitors
An Objective Comparison of BMS-654457 and Other Investigational FXIa Inhibitors for Antithrombotic Therapy
The landscape of anticoagulant therapy is shifting towards a novel target, Factor XIa (FXIa), with the promise of uncoupling antithrombotic efficacy from bleeding risk. This guide provides a comparative analysis of this compound and other key small-molecule FXIa inhibitors, offering researchers, scientists, and drug development professionals a comprehensive overview of the available preclinical data. The information presented herein is intended to facilitate an objective assessment of these compounds based on their mechanism of action, in vitro potency, and in vivo antithrombotic and hemostatic profiles.
Mechanism of Action: Targeting the Intrinsic Pathway
This compound is a tetrahydroquinoline derivative that acts as a reversible and selective inhibitor of Factor XIa.[1][2] FXIa is a critical serine protease in the intrinsic pathway of the coagulation cascade. By inhibiting FXIa, these molecules prevent the amplification of thrombin generation, a key step in the formation of a stable thrombus.[1][3] This targeted approach is hypothesized to mitigate pathological thrombosis with a reduced impact on hemostasis, which is primarily initiated via the extrinsic (Tissue Factor) pathway.[3][4]
// Connections FIXa -> FX [label="Activates", arrowhead="normal"]; TF_FVIIa -> FX [label="Activates", arrowhead="normal"];
// Inhibitor Action Inhibitor [label="this compound &\nOther FXIa Inhibitors", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inhibitor -> FXIa [label="Inhibits", color="#EA4335", style=bold, fontcolor="#EA4335"];
// Thrombin Feedback Thrombin -> FXI [label="Activates\n(Feedback)", style=dashed, constraint=false];
// Caption { rank=sink; caption [shape=plaintext, label="Coagulation cascade showing the point of inhibition by FXIa inhibitors.", fontname="Arial", fontsize=11, fontcolor="#202124"]; } }
Caption: Workflow for in vitro FXIa chromogenic substrate assay.
-
Enzyme and Inhibitor Preparation : Purified human Factor XIa is diluted in a suitable buffer (e.g., HEPES buffered saline). The test inhibitor, such as this compound, is prepared in a series of dilutions.
-
Reaction Initiation : The enzyme and inhibitor are pre-incubated in a microplate well to allow for binding.
-
Substrate Addition : A chromogenic substrate specific for FXIa is added to initiate the reaction. The enzyme cleaves the substrate, releasing a chromophore.
-
Measurement : The rate of color development is measured spectrophotometrically, which is proportional to the enzyme activity.
-
Data Analysis : The inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50) is calculated by plotting the enzyme activity against the inhibitor concentration.
[2]#### Rabbit Electrolytic-Induced Carotid Artery Thrombosis (ECAT) Model
This in vivo model is a standard for evaluating the antithrombotic efficacy of novel anticoagulants in an arterial setting.
-
Animal Preparation : Male New Zealand White rabbits are anesthetized. A section of the common carotid artery is isolated. 2[5][6]. Drug Administration : The test compound (e.g., this compound) or vehicle is administered intravenously, often as a bolus followed by a continuous infusion to achieve steady-state plasma concentrations. 3[2]. Thrombosis Induction : An external bipolar electrode is placed on the artery, and a continuous electrical current is applied to induce endothelial injury, initiating thrombus formation. 4[5]. Efficacy Measurement : Carotid blood flow is monitored continuously. The primary efficacy endpoint is often the preservation of integrated carotid blood flow (iCBF) over a set period (e.g., 90 minutes) or the final weight of the thrombus formed.
[2][6]#### Bleeding Time (BT) Assessment
The effect of an antithrombotic agent on hemostasis is a critical safety parameter. The cuticle bleeding time model is a common method in preclinical rabbit studies.
-
Procedure : After drug administration, a standardized incision is made in the rabbit's nail cuticle. 2[2]. Measurement : The time it takes for bleeding to cease is recorded.
-
Analysis : The result is typically expressed as a fold-increase in bleeding time compared to a vehicle-treated control group. A minimal increase in bleeding time at an efficacious antithrombotic dose suggests a favorable safety profile.
This compound is a representative member of a promising new class of antithrombotic agents targeting Factor XIa. Preclinical data for this compound and comparable molecules like BMS-962212, Milvexian, and Asundexian consistently demonstrate potent antithrombotic efficacy in established animal models. C[2][7][8]rucially, this efficacy appears to be associated with a significantly lower bleeding risk compared to traditional anticoagulants, supporting the central hypothesis of uncoupling thrombosis from hemostasis. T[2][8]he data summarized in this guide highlights the potential of FXIa inhibition as a safer therapeutic strategy for the prevention and treatment of thromboembolic disorders. Further clinical investigation is necessary to translate these encouraging preclinical findings into patient care.
References
- 1. Determination of the Potential Clinical Benefits of Small Molecule Factor XIa Inhibitors in Arterial Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro, antithrombotic and bleeding time studies of this compound, a small-molecule, reversible and direct inhibitor of factor XIa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of a Parenteral Small Molecule Coagulation Factor XIa Inhibitor Clinical Candidate (BMS-962212) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Calibration and validation of the rabbit model of electrolytic‐mediated arterial thrombosis against the standard‐of‐care anticoagulant apixaban - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Pharmacological profile of asundexian, a novel, orally bioavailable inhibitor of factor XIa - PMC [pmc.ncbi.nlm.nih.gov]
BMS-654457 in Combination Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the factor XIa (FXIa) inhibitor BMS-654457, focusing on its potential in combination with other antithrombotic agents. While direct experimental data on this compound combination therapy is limited in publicly available literature, this document summarizes the existing preclinical data for this compound as a monotherapy and provides a comparative analysis against standard antiplatelet and anticoagulant drugs. Furthermore, it outlines the scientific rationale and potential benefits of combining this compound with other agents, drawing insights from studies on other FXIa inhibitors.
Mechanism of Action and Rationale for Combination Therapy
This compound is a reversible and selective inhibitor of Factor XIa, a critical component of the intrinsic pathway of the coagulation cascade.[1] By targeting FXIa, this compound effectively reduces thrombin generation and subsequent fibrin clot formation. The intrinsic pathway is believed to be more involved in pathological thrombosis than in normal hemostasis, which suggests that inhibiting FXIa could reduce the risk of thrombotic events with a lower propensity for bleeding compared to traditional anticoagulants.
The rationale for combining this compound with other antithrombotic drugs, such as antiplatelet agents, stems from the potential for synergistic or additive effects in preventing thrombosis through complementary mechanisms of action, while maintaining a favorable safety profile. Antiplatelet drugs, like aspirin and P2Y12 inhibitors (e.g., clopidogrel), target platelet activation and aggregation, a key process in arterial thrombosis. Combining an FXIa inhibitor with an antiplatelet agent could therefore provide a dual-pronged approach to antithrombotic therapy, potentially leading to enhanced efficacy.
Preclinical Data: this compound Monotherapy vs. Other Agents
Preclinical studies in rabbit models have demonstrated the antithrombotic efficacy and bleeding profile of this compound. The following tables summarize the key quantitative findings from these studies, comparing this compound to standard-of-care anticoagulants and antiplatelet agents.
| Drug | Dose | Antithrombotic Efficacy (Preservation of Integrated Carotid Blood Flow, % control) | Reference |
| Vehicle | - | 16 ± 3 | [1] |
| This compound | 0.37 mg/kg + 0.27 mg/kg/h | 87 ± 10 | [1] |
Table 1: Antithrombotic Efficacy of this compound in a Rabbit Model of Arterial Thrombosis
| Drug | Dose | Bleeding Time (Fold Increase vs. Control) | Reference |
| This compound | 0.37 mg/kg + 0.27 mg/kg/h | 1.2 ± 0.04 | [1] |
| This compound | 1.1 mg/kg + 0.8 mg/kg/h | 1.33 ± 0.08 | [1] |
| Warfarin | Equivalent Antithrombotic Dose | 4 to 6 | [1] |
| Dabigatran | Equivalent Antithrombotic Dose | 4 to 6 | [1] |
| Clopidogrel | Equivalent Antithrombotic Dose | 4 to 6 | [1] |
| Prasugrel | Equivalent Antithrombotic Dose | 4 to 6 | [1] |
Table 2: Comparative Bleeding Time Profile of this compound and Other Antithrombotic Agents
Experimental Protocols
In Vivo Rabbit Model of Electrolytic-Induced Carotid Arterial Thrombosis: [1]
-
Animal Model: Male New Zealand White rabbits were used for the study.
-
Anesthesia and Surgical Preparation: Animals were anesthetized, and the carotid artery was isolated.
-
Thrombosis Induction: A constant anodal current was applied to the carotid artery using a needle electrode to induce thrombus formation.
-
Drug Administration: this compound or vehicle was administered intravenously (IV) as a bolus followed by a constant infusion prior to the initiation of thrombosis.
-
Efficacy Endpoint: Carotid blood flow was monitored for 90 minutes, and the integrated carotid blood flow (iCBF) was calculated as a percentage of the control group to assess antithrombotic efficacy.
In Vivo Rabbit Cuticle Bleeding Time Model: [1]
-
Animal Model: Male New Zealand White rabbits were utilized.
-
Drug Administration: this compound or reference anticoagulants/antiplatelet agents were administered at doses that produced equivalent antithrombotic effects.
-
Bleeding Induction: A standardized incision was made in the cuticle of the nail bed.
-
Safety Endpoint: The time until cessation of bleeding was measured and is reported as a fold increase over the vehicle control group.
Signaling Pathways and Experimental Workflow
Caption: The coagulation cascade, highlighting the inhibition of Factor XIa by this compound.
Caption: Experimental workflow for preclinical evaluation of this compound.
Discussion and Future Directions
The preclinical data for this compound monotherapy are promising, suggesting a potent antithrombotic effect with a significantly wider therapeutic window compared to traditional anticoagulants and antiplatelet agents.[1] The minimal impact on bleeding time at efficacious antithrombotic doses makes this compound an attractive candidate for combination therapy.
Although specific data for this compound in combination with antiplatelet drugs are not yet publicly available, studies with other FXIa inhibitors provide a strong rationale for this approach. For instance, the combination of other FXIa inhibitors with single or dual antiplatelet therapy has been investigated in clinical trials and has shown the potential to reduce ischemic events without a significant increase in bleeding risk.[2]
Future research should focus on preclinical and clinical studies designed to evaluate the efficacy and safety of this compound in combination with various antiplatelet regimens (e.g., aspirin, clopidogrel, ticagrelor) in relevant models of arterial and venous thrombosis. Such studies will be crucial to determine the optimal dosing and to fully characterize the benefit-risk profile of these combination therapies. The development of such combination strategies could represent a significant advancement in the management of thrombotic disorders, offering patients more effective and safer treatment options.
References
- 1. In vitro, antithrombotic and bleeding time studies of this compound, a small-molecule, reversible and direct inhibitor of factor XIa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of the Potential Clinical Benefits of Small Molecule Factor XIa Inhibitors in Arterial Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
Factor XIa Inhibitors: A Comparative Analysis of BMS-654457, Asundexian, and Milvexian
For Researchers, Scientists, and Drug Development Professionals
The landscape of anticoagulant therapy is evolving, with a focus on developing agents that can prevent thrombosis without significantly increasing the risk of bleeding. A promising target in this endeavor is Factor XIa (FXIa), a key enzyme in the intrinsic pathway of the coagulation cascade. This guide provides a comparative overview of the preclinical data for BMS-654457 and the clinical trial results for two other oral FXIa inhibitors, asundexian and milvexian.
Introduction to Factor XIa Inhibition
The inhibition of Factor XI (FXI) has emerged as a strategic approach to uncouple the antithrombotic effects from the adverse bleeding events commonly associated with traditional anticoagulants.[1] FXI's role in amplifying thrombus formation with a limited impact on hemostasis makes it an attractive target for novel antithrombotic agents.[1][2] Elevated levels of activated FXI (FXIa) have been linked to an increased risk of arterial thrombosis, including ischemic stroke and myocardial infarction.[1][3]
This compound is a small-molecule, reversible, and direct inhibitor of FXIa.[4][5] While clinical trial data for this compound is not publicly available, preclinical studies have demonstrated its potential as an antithrombotic agent. This guide will compare the available preclinical data for this compound with the clinical findings for asundexian and milvexian, two other FXIa inhibitors that have progressed further in clinical development.
Coagulation Cascade and FXIa Inhibition
The following diagram illustrates the intrinsic pathway of the coagulation cascade and the point of intervention for FXIa inhibitors.
This compound: Preclinical Data
This compound is a tetrahydroquinoline derivative that acts as a reversible and selective inhibitor of FXIa.[6] Preclinical studies have evaluated its efficacy and safety in animal models.
In Vitro and In Vivo Efficacy
| Parameter | Method | Result | Reference |
| FXIa Inhibition | Kinetic studies with chromogenic substrate | Reversible and competitive inhibitor of FXIa | [4][5] |
| Anticoagulant Effect | Activated partial thromboplastin time (aPTT) assay | Increased aPTT without changing prothrombin time (PT) | [4][5] |
| Antithrombotic Activity | Rabbit model of electrolytic-induced carotid arterial thrombosis | Dose-dependent increase in carotid blood flow; at 0.37 mg/kg + 0.27 mg/kg/h, preserved ~90% of integrated carotid blood flow | [4][5][6] |
Safety Profile
| Parameter | Method | Result | Reference |
| Bleeding Time | Rabbit cuticle bleeding time model | At an effective antithrombotic dose, increased bleeding time by 1.2-fold. At a higher dose, increased bleeding time by 1.33-fold. This compares favorably to the 4- to 6-fold increase seen with warfarin, dabigatran, clopidogrel, and prasugrel in the same model. | [4][5][6] |
| Platelet Aggregation | In vitro platelet aggregation assays | Did not alter platelet aggregation induced by ADP, arachidonic acid, or collagen | [3][4][5][6] |
Asundexian and Milvexian: Clinical Trial Comparison
Asundexian and milvexian are orally active FXIa inhibitors that have undergone extensive clinical investigation.[2]
Asundexian: Clinical Trial Highlights
| Trial | Phase | Patient Population | Key Findings | Reference |
| PACIFIC-AMI | 2 | Recent acute myocardial infarction | Dose-dependent inhibition of FXIa (>90% with 50 mg dose). No significant increase in bleeding compared to placebo. | [1] |
| OCEANIC-STROKE | 3 | Non-cardioembolic ischemic stroke or high-risk TIA | Asundexian 50 mg once daily significantly reduced the risk of ischemic stroke compared to placebo without increasing the risk of major bleeding. | [4][7] |
| OCEANIC-AF | 3 | Atrial fibrillation | Trial stopped early due to inferior efficacy in preventing stroke and systemic embolism compared to apixaban, although it did show a lower bleeding risk. | [8][9] |
Milvexian: Clinical Trial Highlights
| Trial | Phase | Patient Population | Key Findings | Reference |
| AXIOMATIC-TKR | 2 | Total knee replacement surgery | Reduced the risk of postoperative venous thromboembolism in a dose-dependent manner without increasing the risk of bleeding compared to enoxaparin. | [6] |
| First-in-Human Study | 1 | Healthy volunteers | Safe and well-tolerated with rapid absorption. Prolongation of aPTT was directly related to drug exposure. | [10] |
| Librexia Program | 3 | Ischemic stroke, acute coronary syndrome, atrial fibrillation | Ongoing comprehensive program to evaluate milvexian in nearly 50,000 patients. The Librexia ACS trial was stopped due to unlikely efficacy, but other trials are continuing. | [11][12][13] |
Experimental Protocols
This compound: Rabbit Model of Electrolytic-Induced Carotid Arterial Thrombosis
The following workflow outlines the key steps in the preclinical evaluation of this compound's antithrombotic efficacy.
Conclusion
Preclinical data for this compound demonstrate its potential as an antithrombotic agent with a favorable bleeding profile compared to existing anticoagulants. However, the lack of clinical trial data makes a direct comparison with asundexian and milvexian challenging. The clinical development of asundexian and milvexian has provided valuable insights into the therapeutic potential and challenges of FXIa inhibition. While asundexian has shown promise in secondary stroke prevention, its efficacy in atrial fibrillation was not superior to standard of care. The extensive Phase 3 program for milvexian will further clarify the role of this class of drugs in various thrombotic conditions. The progression of these compounds underscores the continued interest in FXIa as a target for safer anticoagulation.
References
- 1. ahajournals.org [ahajournals.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Determination of the Potential Clinical Benefits of Small Molecule Factor XIa Inhibitors in Arterial Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. In vitro, antithrombotic and bleeding time studies of this compound, a small-molecule, reversible and direct inhibitor of factor XIa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Late-Breaking Phase 2 Data for Investigational Oral Factor XIa Inhibitor Milvexian Suggest Favorable Antithrombotic Profile Across a Wide Range of Doses [prnewswire.com]
- 7. firstwordpharma.com [firstwordpharma.com]
- 8. fiercebiotech.com [fiercebiotech.com]
- 9. Asundexian inferior to apixaban for stroke prevention in atrial fibrillation [escardio.org]
- 10. First‐in‐human study of milvexian, an oral, direct, small molecule factor XIa inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. drugs.com [drugs.com]
- 12. Milvexian Granted U.S. FDA Fast Track Designation for All Three Indications Under Evaluation in Phase 3 Librexia Program: Ischemic Stroke, Acute Coronary Syndrome and Atrial Fibrillation [jnj.com]
- 13. patientcareonline.com [patientcareonline.com]
Head-to-Head Comparison of BMS-654457 and its Analogs in Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of the Factor XIa (FXIa) inhibitor BMS-654457 with its structural and functional analogs, BMS-724296 and BMS-962212. The information presented is intended to assist researchers in evaluating the preclinical profiles of these compounds for potential antithrombotic therapies.
Introduction to FXIa Inhibition
Factor XIa is a critical enzyme in the intrinsic pathway of the coagulation cascade. Its inhibition is a promising therapeutic strategy for the prevention and treatment of thromboembolic disorders with a potentially lower risk of bleeding compared to traditional anticoagulants.[1][2][3][4] this compound and its analogs are small molecule, reversible inhibitors of FXIa.[5][6][7][8]
Coagulation Cascade and FXIa Inhibition
The following diagram illustrates the role of Factor XIa in the coagulation cascade and the point of intervention for inhibitors like this compound.
Caption: Role of FXIa in the coagulation cascade.
Comparative Performance Data
The following tables summarize the available preclinical data for this compound and its analogs. Direct head-to-head studies are limited, and data is compiled from various sources.
Table 1: In Vitro Potency and Selectivity
| Compound | Target | Ki (nM) | Selectivity vs. other proteases | Reference |
| This compound | Human FXIa | 0.2 | >500-fold vs. Thrombin, FXa, FVIIa | [8] |
| Rabbit FXIa | 0.42 | [8] | ||
| BMS-724296 | Human FXIa | 0.3 | >5000-fold vs. most coagulation proteases | [9] |
| BMS-962212 | Human FXIa | 0.7 | Highly selective | [10] |
Table 2: In Vivo Efficacy in Thrombosis Models
| Compound | Animal Model | Dosing | Efficacy Endpoint | Results | Reference |
| This compound | Rabbit Electrolytic-induced Carotid Arterial Thrombosis | 0.37 mg/kg + 0.27 mg/kg/h IV | Preservation of integrated carotid blood flow (iCBF) | ~90% preservation of iCBF | [8] |
| BMS-724296 | Cynomolgus Monkey Electrolytic-induced Carotid Arterial Thrombosis | 0.025-0.4 mg/kg + 0.05-0.8 mg/kg/h IV | Reduction in thrombus weight | Up to 86% reduction | [11] |
| BMS-962212 | Rabbit Arteriovenous Shunt Thrombosis | IV administration | Reduction in thrombus weight | Significant reduction | [10] |
Table 3: Effects on Hemostasis and Coagulation Parameters
| Compound | Test | Animal Model | Dosing | Effect | Reference |
| This compound | Activated Partial Thromboplastin Time (aPTT) | Human and Rabbit Plasma | In vitro | Prolonged | [8] |
| Prothrombin Time (PT) | Human and Rabbit Plasma | In vitro | No change | [8] | |
| Bleeding Time (BT) | Rabbit Cuticle | 0.37 mg/kg + 0.27 mg/kg/h IV | 1.2-fold increase | [8] | |
| 1.1 mg/kg + 0.8 mg/kg/h IV | 1.33-fold increase | [8] | |||
| BMS-724296 | aPTT | Cynomolgus Monkey | 0.4 + 0.8 mg/kg+mg/kg/h IV | 2.9-fold increase | [11] |
| PT | Cynomolgus Monkey | 0.4 + 0.8 mg/kg+mg/kg/h IV | No change | [11] | |
| Kidney Bleeding Time (KBT) | Cynomolgus Monkey | 0.4 + 0.8 mg/kg+mg/kg/h IV | No increase | [11] | |
| BMS-962212 | aPTT | Rabbit | IV administration | Prolonged | [10] |
| PT | Rabbit | IV administration | No effect | [10] | |
| Bleeding Time | Rabbit Cuticle | IV administration | No increase (alone or with aspirin) | [10] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Factor XIa (FXIa) Inhibition Assay
This protocol describes a typical in vitro assay to determine the inhibitory constant (Ki) of a test compound against FXIa.
Caption: Workflow for FXIa Inhibition Assay.
-
Reagents and Materials:
-
Purified human Factor XIa
-
Chromogenic substrate specific for FXIa
-
Test compounds (this compound or analogs) dissolved in a suitable solvent (e.g., DMSO) and serially diluted.
-
Assay buffer (e.g., Tris-buffered saline with bovine serum albumin).
-
96-well microplate.
-
Microplate reader.
-
-
Procedure:
-
Add a defined amount of human FXIa to the wells of a 96-well plate.
-
Add various concentrations of the test compound to the wells and incubate for a specific period (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the chromogenic substrate.
-
Monitor the change in absorbance over time using a microplate reader at a wavelength appropriate for the chromogenic substrate (e.g., 405 nm).
-
The rate of substrate cleavage is proportional to the FXIa activity.
-
-
Data Analysis:
-
Calculate the percentage of FXIa inhibition for each concentration of the test compound relative to a control (no inhibitor).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable equation (e.g., four-parameter logistic) to determine the IC50 value.
-
The inhibitory constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, considering the substrate concentration and its Michaelis-Menten constant (Km).
-
Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT assay is a functional coagulation assay used to assess the intrinsic and common pathways of coagulation.[12][13][14]
-
Sample Preparation:
-
Collect whole blood into tubes containing 3.2% sodium citrate.
-
Prepare platelet-poor plasma (PPP) by centrifugation.
-
-
Procedure:
-
Pre-warm the PPP sample to 37°C.
-
Add an aPTT reagent (containing a contact activator like silica or kaolin, and phospholipids) to the plasma and incubate for a defined period (e.g., 3-5 minutes) at 37°C.
-
Initiate clotting by adding pre-warmed calcium chloride.
-
Measure the time taken for clot formation using a coagulometer.
-
Rabbit Electrolytic-induced Carotid Arterial Thrombosis Model
This in vivo model is used to evaluate the antithrombotic efficacy of test compounds.[5][15][16]
-
Animal Preparation:
-
Anesthetize male New Zealand White rabbits.
-
Surgically expose the carotid artery.
-
-
Drug Administration:
-
Administer the test compound (e.g., this compound) or vehicle intravenously, often as a bolus followed by a continuous infusion.
-
-
Thrombosis Induction:
-
Induce an injury to the carotid artery, for example, by applying an electrical current. This initiates thrombus formation.
-
-
Efficacy Measurement:
-
Monitor carotid blood flow continuously for a set period (e.g., 90 minutes).
-
The preservation of blood flow is a measure of the antithrombotic efficacy of the compound.
-
At the end of the experiment, the thrombus can be excised and weighed.
-
Summary and Conclusion
This compound and its analogs, BMS-724296 and BMS-962212, are potent and selective inhibitors of Factor XIa. Preclinical data demonstrate their efficacy in preventing arterial thrombosis in various animal models. A key differentiator appears to be their effect on bleeding time. While this compound showed a modest increase in bleeding time at effective antithrombotic doses, BMS-724296 and BMS-962212 reportedly have a wider therapeutic window with minimal impact on hemostasis at efficacious concentrations.[8][10][11] Further head-to-head comparative studies are necessary to fully elucidate the relative therapeutic indices of these promising FXIa inhibitors.
References
- 1. Clinical Evaluation of Factor XIa Inhibitor Drugs: JACC Review Topic of the Week - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. bjcardio.co.uk [bjcardio.co.uk]
- 4. ahajournals.org [ahajournals.org]
- 5. benchchem.com [benchchem.com]
- 6. Determination of the Potential Clinical Benefits of Small Molecule Factor XIa Inhibitors in Arterial Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. In vitro, antithrombotic and bleeding time studies of this compound, a small-molecule, reversible and direct inhibitor of factor XIa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Improved efficacy/safety profile of factor XIa inhibitor BMS‐724296 versus factor Xa inhibitor apixaban and thrombin inhibitor dabigatran in cynomolgus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Improved efficacy/safety profile of factor XIa inhibitor BMS-724296 versus factor Xa inhibitor apixaban and thrombin inhibitor dabigatran in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Screening Tests in Haemostasis: The APTT [practical-haemostasis.com]
- 13. APTT | HE [hematology.mlsascp.com]
- 14. linear.es [linear.es]
- 15. Calibration and validation of the rabbit model of electrolytic‐mediated arterial thrombosis against the standard‐of‐care anticoagulant apixaban - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Adaptation of the Folts and electrolytic methods of arterial thrombosis for the study of anti-thrombotic molecules in small animals - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Small Molecule Inhibition vs. Genetic Knockdown for Targeting Akt
For researchers in oncology, cell biology, and drug discovery, the serine/threonine kinase Akt (also known as Protein Kinase B) represents a critical signaling node and a highly sought-after therapeutic target. Dysregulation of the PI3K/Akt pathway is a hallmark of many cancers, driving cell survival, proliferation, and resistance to therapy. Consequently, robust methods to inhibit Akt function are essential for both basic research and clinical advancement. This guide provides an objective comparison of two principal strategies for Akt inhibition: pharmacological blockade with a small molecule inhibitor and genetic silencing through RNA interference.
Here, we use the well-characterized, potent, and selective pan-Akt inhibitor, MK-2206, as a representative small molecule inhibitor to compare against genetic knockdown of Akt, primarily focusing on the use of small interfering RNA (siRNA). This comparison will delve into their mechanisms of action, effects on downstream signaling and cellular fate, and provide detailed experimental protocols to aid researchers in selecting the most appropriate method for their specific experimental needs.
Mechanism of Action: A Tale of Two Approaches
The fundamental difference between pharmacological inhibition and genetic knockdown lies in their molecular targets and the temporal nature of their effects.
Small Molecule Inhibition (e.g., MK-2206): MK-2206 is an allosteric inhibitor of all three Akt isoforms (Akt1, Akt2, and Akt3). It binds to a site distinct from the ATP-binding pocket, inducing a conformational change that prevents the phosphorylation and activation of Akt. This leads to a rapid and often reversible cessation of Akt's catalytic function. The protein itself remains present in the cell, which is a crucial consideration for potential non-catalytic or scaffolding functions of Akt.
Genetic Knockdown (e.g., siRNA): This approach targets the Akt messenger RNA (mRNA) for degradation. Synthetic, double-stranded siRNA molecules complementary to the target Akt mRNA sequence are introduced into cells. The RNA-Induced Silencing Complex (RISC) incorporates the siRNA and uses it as a guide to find and cleave the target mRNA. This prevents the synthesis of new Akt protein, leading to a time-dependent depletion of the total Akt protein pool. The effect is transient, with the duration of knockdown depending on factors like cell division rate and siRNA stability. For long-term studies, short hairpin RNA (shRNA) delivered via viral vectors can be employed to achieve stable knockdown.
Comparative Data: MK-2206 vs. Akt siRNA
Several studies have directly compared the effects of MK-2206 and Akt siRNA on cancer cell lines. The data consistently show that both methods effectively inhibit the Akt signaling pathway and reduce cell viability, though with some nuances.
| Parameter | MK-2206 (Small Molecule Inhibitor) | Akt siRNA (Genetic Knockdown) | Reference |
| Target | Akt protein (allosteric inhibition) | Akt mRNA (degradation) | [1][2] |
| Effect on Protein Levels | No change in total Akt protein levels | Reduction in total Akt protein levels | [3][4] |
| Effect on Phosphorylation | Rapid and potent inhibition of Akt phosphorylation (Ser473 and Thr308) | Reduction in phospho-Akt levels secondary to total Akt protein reduction | [3][4] |
| Downstream Signaling | Dose-dependent decrease in phosphorylation of downstream targets (e.g., GSK3β, PRAS40, S6) | Similar decrease in downstream signaling, dependent on the efficiency of knockdown | [4] |
| Cell Viability (IC50) | Varies by cell line (nanomolar to low micromolar range) | Varies by cell line and siRNA efficiency | [1][2] |
| Apoptosis Induction | Induces apoptosis in sensitive cell lines | Induces apoptosis in sensitive cell lines | [3] |
| Onset of Action | Rapid (minutes to hours) | Slower (24-72 hours to achieve maximal protein depletion) | [3][4] |
| Duration of Effect | Reversible upon compound washout | Transient (typically 3-7 days for siRNA) | [1][2] |
| Specificity | Potential for off-target kinase inhibition | Potential for off-target effects due to unintended mRNA binding | [1][2] |
Experimental Protocols
Here are detailed methodologies for key experiments used to compare small molecule inhibitors and genetic knockdown of Akt.
Western Blotting for Akt and Phospho-Akt
This protocol is used to assess the levels of total Akt and its phosphorylated (active) form.
-
Cell Culture and Treatment:
-
Plate cells at a density that will result in 70-80% confluency at the time of harvest.
-
For small molecule inhibition, treat cells with varying concentrations of MK-2206 for the desired time (e.g., 1, 6, 24 hours). Include a vehicle-only control (e.g., DMSO).
-
For genetic knockdown, transfect cells with Akt-specific siRNA or a non-targeting control siRNA. Harvest cells at various time points post-transfection (e.g., 24, 48, 72 hours) to determine the optimal time for protein depletion.
-
-
Cell Lysis and Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
Normalize the protein concentration of all samples with lysis buffer.
-
-
SDS-PAGE and Protein Transfer:
-
Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-Akt (e.g., Ser473 or Thr308) or total Akt overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Prepare and apply a chemiluminescent substrate to the membrane.
-
Capture the signal using a chemiluminescence imager or X-ray film.
-
To ensure equal loading, the membrane can be stripped and re-probed with an antibody against a loading control protein (e.g., GAPDH or β-actin).
-
Quantify band intensities using densitometry software.
-
MTT Assay for Cell Viability
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
-
Treatment:
-
Treat cells with a range of concentrations of MK-2206 or transfect with Akt siRNA as described above. Include appropriate controls.
-
Incubate for the desired duration (e.g., 24, 48, 72 hours).
-
-
MTT Addition:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate at 37°C for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Annexin V Assay for Apoptosis
This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.
-
Cell Treatment:
-
Treat cells with MK-2206 or Akt siRNA as described previously to induce apoptosis. Include positive and negative controls.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells.
-
Wash the cells with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add fluorochrome-conjugated Annexin V and a viability dye such as propidium iodide (PI) or DAPI.
-
Incubate at room temperature for 15 minutes in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Annexin V-negative, PI-negative cells are viable.
-
Visualizing the Comparison: Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: The PI3K/Akt signaling pathway.
Caption: Experimental workflow for comparing Akt inhibitor and knockdown.
References
- 1. Biomarkers of response to Akt inhibitor MK-2206 in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biomarkers of Response to Akt Inhibitor MK-2206 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The AKT Inhibitor MK-2206 is Cytotoxic in Hepatocarcinoma Cells Displaying Hyperphosphorylated AKT-1 and Synergizes with Conventional Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting AKT with the allosteric AKT inhibitor MK-2206 in non-small cell lung cancer cells with acquired resistance to cetuximab - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of BMS-654457 in a Laboratory Setting
For researchers and professionals in the fast-paced world of drug development, the proper handling and disposal of chemical compounds like BMS-654457, a factor XIa inhibitor, is paramount for ensuring a safe and compliant laboratory environment. In the absence of a specific Safety Data Sheet (SDS) detailing explicit disposal protocols for this compound, this guide provides a framework based on established principles for the management of hazardous chemical waste. Adherence to these general procedures, in conjunction with institutional and local regulations, is crucial.
Core Principles for Chemical Waste Disposal
The foundation of safe laboratory practice lies in the diligent management of chemical waste. Key principles that must be observed include:
-
Waste Minimization: The primary objective is to reduce the generation of hazardous waste whenever possible.
-
Segregation: Hazardous materials must be carefully separated from non-hazardous waste to prevent accidental reactions and ensure proper disposal streams.
-
Proper Labeling: All waste containers require clear and accurate labeling, detailing their contents for safe handling and disposal.
-
Container Integrity: Waste containers should be in good condition, compatible with the stored chemical, and always securely closed when not in use.
-
Regulatory Compliance: All disposal activities must align with local, state, and federal hazardous waste regulations.
Quantitative Guidelines for Hazardous Waste Handling
The following table outlines general quantitative parameters for the safe handling and temporary storage of hazardous chemical waste within a laboratory setting. These guidelines are designed to minimize risks associated with spills, vapor expansion, and prolonged accumulation.
| Parameter | Guideline | Rationale |
| Container Fill Volume | Do not exceed 90% of the container's total capacity. | To prevent spills and allow for potential vapor expansion. |
| Acutely Hazardous Waste Container Rinsing | Triple rinse with a solvent capable of removing the residue. Each rinse should utilize a solvent volume of approximately 5% of the container's capacity. | To ensure the thorough removal of acutely hazardous residues. |
| Extremely Hazardous Waste Accumulation (Quantity) | A maximum of 1 quart may be accumulated before collection is required. | Strict quantity limits are enforced for highly toxic substances to minimize potential risks. |
| Extremely Hazardous Waste Accumulation (Time) | Must be collected within 90 days from the initial date of waste accumulation. If 1 quart or more is generated, it must be collected within 3 days. | Time constraints ensure that hazardous materials are not stored indefinitely in a laboratory environment. |
Step-by-Step Disposal Workflow for this compound
The proper disposal of this compound should follow a structured procedure to ensure both safety and regulatory compliance. The following workflow provides a general guideline for handling this and other research-grade chemicals where a specific SDS is not available.
A generalized workflow for the safe disposal of laboratory chemical waste.
It is imperative to consult with your institution's Environmental Health and Safety (EHS) department to ensure that all procedures are in full compliance with their specific protocols and all relevant regulations. This proactive communication is the cornerstone of a safe and responsible research environment.
Safeguarding Researchers: A Guide to Personal Protective Equipment and Handling for BMS-654457
Essential Safety and Logistical Information for the Handling and Disposal of the Investigational Factor XIa Inhibitor, BMS-654457.
This guide provides crucial safety protocols and operational plans for researchers, scientists, and drug development professionals handling the potent, investigational small molecule, this compound. In the absence of a publicly available, specific Safety Data Sheet (SDS) for this compound, the following recommendations are founded on a conservative approach, treating the compound as a potent pharmaceutical agent with the potential for significant biological activity and possible respiratory or skin irritation. Adherence to these guidelines is paramount for ensuring personnel safety and maintaining a secure laboratory environment.
Immediate Safety and Personal Protective Equipment (PPE)
A thorough risk assessment should precede any handling of this compound.[1][2][3][4] The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against potential exposure. The required level of PPE will depend on the specific procedure and the quantity of the compound being handled.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| Activity | Minimum Recommended PPE | Enhanced Precautions (for higher risk activities) |
| Weighing and Dispensing (Solid Form) | Lab coat, Nitrile gloves (double-gloving recommended), Safety glasses with side shields | Disposable gown, Double nitrile gloves, a Powered Air-Purifying Respirator (PAPR) or an N95 respirator with a face shield.[1] |
| Solution Preparation | Lab coat, Nitrile gloves, Safety glasses with side shields | Disposable gown, Double nitrile gloves, Chemical splash goggles. |
| In-vitro/In-vivo Administration | Lab coat, Nitrile gloves, Safety glasses with side shields | As determined by the specific experimental protocol and risk assessment. |
| Waste Disposal | Lab coat, Nitrile gloves, Safety glasses with side shields | Chemical-resistant apron, Heavy-duty gloves. |
Operational Plan: Safe Handling Procedures
All manipulations involving solid this compound, or the preparation of concentrated solutions, must be conducted within a certified chemical fume hood to minimize the risk of inhalation.
Experimental Protocol: Weighing and Dissolving this compound
-
Preparation: Before starting, ensure the chemical fume hood is functioning correctly and the work area is clean and uncluttered. Assemble all necessary equipment, including a calibrated analytical balance, weighing paper or boat, spatula, and appropriate glassware.
-
Donning PPE: Put on the recommended PPE as outlined in Table 1 for "Weighing and Dispensing."
-
Weighing: Carefully transfer the desired amount of this compound powder onto the weighing paper or boat using a clean spatula. Avoid any actions that could generate dust.
-
Dissolving: Place the weighing vessel containing the compound into the appropriate glassware for dissolution. Carefully add the solvent, ensuring to rinse the weighing vessel to transfer all of the compound. Gently swirl or stir the solution until the compound is fully dissolved.
-
Cleaning: Decontaminate the spatula and any other reusable equipment with an appropriate solvent. Dispose of all contaminated disposable items as hazardous waste.
-
Doffing PPE: Remove PPE in the reverse order it was put on, being careful to avoid self-contamination. Dispose of single-use PPE as hazardous waste.
Disposal Plan
All waste materials contaminated with this compound, including unused compound, empty vials, contaminated PPE, and solutions, must be treated as hazardous chemical waste.
Step-by-Step Disposal Protocol:
-
Segregation: Collect all this compound waste in a dedicated, clearly labeled, and sealed hazardous waste container. Do not mix with other waste streams.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name, "this compound."
-
Storage: Store the sealed waste container in a designated, secure, and well-ventilated area, away from incompatible materials.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.[5][6][7]
Visualizing the Workflow for Safe Handling
To further clarify the procedural steps for safely handling potent compounds like this compound, the following workflow diagram illustrates the key decision points and safety measures from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
By implementing these safety measures and operational plans, research institutions can build a culture of safety and trust, ensuring the well-being of their personnel while advancing critical drug development research.
References
- 1. benchchem.com [benchchem.com]
- 2. sbnsoftware.com [sbnsoftware.com]
- 3. sia-toolbox.net [sia-toolbox.net]
- 4. intersolia.com [intersolia.com]
- 5. benchchem.com [benchchem.com]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
